1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-8-10(12(15)16)11(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFYMLLIHKHXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS number and properties
Executive Summary
1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid (CAS 956444-40-9 ) is a specialized heterocyclic scaffold critical to modern medicinal chemistry. Belonging to the class of 1,3-disubstituted pyrazoles, this compound serves as a versatile pharmacophore in the development of anti-inflammatory agents (COX-2 inhibitors), protein kinase inhibitors, and agrochemicals.
Unlike its 1,5-isomer counterparts, the 1-ethyl-3-phenyl arrangement offers a unique steric profile that favors specific binding pockets in enzymatic targets. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and structural characterization to support high-purity application in drug discovery workflows.
Physicochemical Identity & Profile
The following data aggregates experimental values and high-confidence predictive models for the specific acid form.
| Property | Specification |
| Chemical Name | 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 956444-40-9 |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Acid) | 3.85 ± 0.20 (Predicted) |
| LogP | 2.45 ± 0.30 (Predicted) |
| Melting Point | Note: Analogous methyl ester melts at 157–160°C; Acid form typically >180°C (dec) |
| SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O |
Synthetic Methodologies
To ensure the specific 1-ethyl-3-phenyl regiochemistry (avoiding the common 1-ethyl-5-phenyl impurity), we recommend the Vilsmeier-Haack Cyclization Route . This method offers superior regiocontrol compared to direct condensation of
Protocol A: Vilsmeier-Haack Cyclization (High-Fidelity)
Rationale: This pathway locks the nitrogen-substituent relationship early via hydrazone formation, minimizing regio-isomeric byproducts.
Step 1: Hydrazone Formation
-
Reagents: Acetophenone (1.0 eq), Ethyl hydrazine oxalate (1.1 eq), Ethanol (Solvent), Sodium Acetate (Buffer).
-
Procedure: Reflux acetophenone and ethyl hydrazine in ethanol with sodium acetate for 4–6 hours.
-
Observation: Formation of Acetophenone ethylhydrazone.
-
Workup: Evaporate solvent, extract with DCM, and dry over MgSO₄.
Step 2: Vilsmeier Cyclization & Formylation
-
Reagents: DMF (3.0 eq), POCl₃ (3.0 eq).
-
Procedure:
-
Cool DMF to 0°C. Dropwise add POCl₃ to generate the Vilsmeier reagent (chloroiminium salt).
-
Add the hydrazone (from Step 1) dissolved in DMF slowly.
-
Heat to 60–80°C for 4–6 hours.
-
-
Mechanism: Double formylation occurs at the alpha-methyl group, followed by cyclization.
-
Product: 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation to Carboxylic Acid
-
Reagents: Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (Buffer), t-Butanol/Water.
-
Procedure: Pinnick oxidation conditions. Treat the aldehyde with NaClO₂ at room temperature.
-
Purification: Acidify to pH 3 to precipitate the target acid. Recrystallize from Ethanol/Water.
Visual Workflow (Synthesis)
Caption: Regioselective synthesis via Vilsmeier-Haack cyclization ensuring 1,3-substitution pattern.
Structural Characterization
Validation of the 1,3-isomer (vs. 1,5-isomer) is critical. The following spectral signatures confirm the correct structure.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.35 ppm (s, 1H): Pyrazole C5-H. Diagnostic: This singlet confirms the C4 position is substituted and C5 is open.
-
δ 7.8–7.4 ppm (m, 5H): Phenyl group protons.
-
δ 4.15 ppm (q, 2H): N-CH₂- (Ethyl methylene). Note: In the 1,5-isomer, this quartet often shifts upfield due to shielding by the adjacent phenyl ring.
-
δ 1.40 ppm (t, 3H): -CH₃ (Ethyl methyl).
-
-
Mass Spectrometry (ESI+):
-
m/z: 217.1 [M+H]⁺.
-
Biological & Medicinal Potential[3][4][5][6][7][8][9]
The 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid moiety acts as a rigid bioisostere for benzoic acid derivatives, offering distinct solubility and metabolic stability profiles.
Key Pharmacological Targets
-
p38 MAP Kinase Inhibition: The pyrazole core mimics the ATP-binding motif, acting as a hinge binder. The carboxylic acid can form hydrogen bonds with the conserved Lys/Glu pair in the kinase active site.
-
COX-2 Selectivity: 1,3-Diarylpyrazoles are classic COX-2 pharmacophores (e.g., Celecoxib). While this compound lacks the sulfonamide, the carboxylic acid provides a handle for further derivatization to sulfonamides or amides to achieve selectivity.
-
Agrochemicals: Used as an intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides.
Structure-Activity Relationship (SAR) Logic
Caption: Functional dissection of the pyrazole scaffold and its relevance to medicinal chemistry targets.[1][2]
Safety & Handling
-
GHS Classification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
-
American Elements. 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid Product Specifications. Available at: [Link][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6424672 (Ethyl ester derivative). Available at: [Link]
-
Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
Sources
Chemical structure of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
[1][2]
Executive Summary & Chemical Identity
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a trisubstituted pyrazole derivative characterized by a carboxylic acid moiety at the C4 position, a phenyl group at C3, and an ethyl group at N1.[1] This specific substitution pattern renders it a valuable pharmacophore, particularly in the development of COX-2 inhibitors , protein kinase inhibitors , and agrochemical fungicides. Unlike its 1,5-isomers, the 1,3-arrangement offers a distinct steric and electrostatic profile that favors binding in linear hydrophobic pockets of enzymes.
Core Identifiers
| Property | Detail |
| CAS Number | 956444-40-9 |
| IUPAC Name | 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O |
| InChI Key | Predicted based on structure (Analogous to 1-methyl variant) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
Structural Anatomy & Physicochemical Profiling
Understanding the electronic distribution is vital for predicting reactivity and bioactivity.
Electronic Architecture
-
Pyrazole Ring: The aromatic 5-membered ring is electron-rich but the C4-carboxylic acid acts as an electron-withdrawing group (EWG), reducing the electron density of the ring and increasing the acidity of the NH proton (if it were unsubstituted). However, the N1-ethyl group locks the tautomer, preventing proton migration.
-
Regiochemistry (1,3 vs 1,5): The 1,3-phenyl arrangement is thermodynamically more stable than the 1,5-isomer due to reduced steric clash between the N1-ethyl group and the C5-substituent (which is a proton in this case). In 1,5-disubstituted pyrazoles, the N1-substituent and C5-phenyl group experience significant steric repulsion, twisting the phenyl ring out of planarity.
-
Acidic Character: The pKa of the carboxylic acid is estimated at 3.8 – 4.2 , typical for pyrazole-4-carboxylic acids. It is slightly less acidic than benzoic acid (pKa 4.2) due to the electron-donating nature of the pyrazole nitrogen lone pair, despite the EWG effect.
3D Conformation
-
Phenyl Twist: The phenyl ring at C3 is likely twisted ~20–30° relative to the pyrazole plane to minimize steric interaction with the C4-carboxylic acid oxygen atoms.
-
Carboxyl Orientation: The carboxylic acid group typically adopts a coplanar conformation with the pyrazole ring to maximize conjugation, facilitated by an intramolecular hydrogen bond if a proton donor were present at C3/C5, but here driven by
-conjugation.
Synthetic Pathways & Process Chemistry
The synthesis of 1,3-disubstituted pyrazoles requires careful regiocontrol. Direct condensation of ethyl hydrazine with ethyl benzoylacetate often yields a mixture of 1-ethyl-3-phenyl and 1-ethyl-5-phenyl isomers. The Vilsmeier-Haack approach is preferred for high regioselectivity.
Pathway A: The Vilsmeier-Haack Cyclization (Recommended)
This route ensures the formation of the 1,3-isomer by building the ring from a pre-formed hydrazone.
-
Hydrazone Formation: Acetophenone is condensed with ethyl hydrazine to form the corresponding hydrazone.
-
Vilsmeier Formylation: The hydrazone reacts with the Vilsmeier reagent (POCl₃/DMF).[2] The reagent attacks the methyl group (alpha to the imine), followed by cyclization to form 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde .
-
Oxidation: The aldehyde is oxidized to the carboxylic acid using Pinnick oxidation (NaClO₂) or Potassium Permanganate (KMnO₄).
Pathway B: Ester Hydrolysis (If Precursor Available)
If ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate is available, simple base hydrolysis (LiOH/THF/H₂O) yields the target acid quantitatively.
Figure 1: Step-wise synthetic pathway emphasizing the Vilsmeier-Haack route for regiochemical control.
Experimental Protocols
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Hydrazines are potential carcinogens. Perform all steps in a fume hood.
Protocol 1: Synthesis of 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
-
Reagents: Acetophenone (10 mmol), Ethyl hydrazine oxalate (12 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.), DMF (30 mmol), POCl₃ (35 mmol).
-
Hydrazone Preparation:
-
Dissolve acetophenone in ethanol.[3] Add ethyl hydrazine oxalate and 2 drops of acetic acid.
-
Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Evaporate solvent to yield the crude hydrazone.
-
-
Cyclization:
-
Cool dry DMF to 0°C. Dropwise add POCl₃ (maintain <10°C) to generate the Vilsmeier salt. Stir for 30 min.
-
Dissolve the crude hydrazone in minimal DMF and add dropwise to the Vilsmeier reagent.
-
Heat the mixture to 70–80°C for 4–6 hours.
-
Quench: Pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaHCO₃ to pH 7–8.
-
Isolation: Extract with Ethyl Acetate (3x).[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4] Purify via column chromatography (Silica, Hexane/EtOAc gradient).
-
Protocol 2: Oxidation to Carboxylic Acid (Pinnick Oxidation)
-
Reagents: Pyrazole-aldehyde (from Step 1), NaClO₂ (1.5 eq), NaH₂PO₄ (1.2 eq), 2-methyl-2-butene (scavenger), t-BuOH/Water (3:1).
-
Procedure:
-
Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.
-
Dissolve NaClO₂ and NaH₂PO₄ in water and add dropwise to the aldehyde solution at room temperature.
-
Stir for 2–4 hours. The yellow color of ClO₂ should dissipate.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[4]
-
Purification: Recrystallize from Ethanol/Water to obtain the pure acid.
-
Medicinal Chemistry Applications
This scaffold acts as a versatile template in drug discovery.
Bioisosterism
The 1-ethyl-3-phenyl-pyrazole-4-carboxylic acid moiety is often used as a bioisostere for:
-
Salicylic Acid derivatives: In anti-inflammatory research.[5]
-
Anthranilic Acid: In kinase inhibitor design.
Target Classes
-
COX-2 Inhibitors: The 1,3-diphenylpyrazole motif is famous (e.g., Celecoxib). While this molecule has an ethyl group instead of a sulfonamido-phenyl, it retains the core geometry required to fit the COX-2 hydrophobic channel.
-
Agrochemicals: Many succinate dehydrogenase inhibitor (SDHI) fungicides utilize a pyrazole-4-carboxylic acid core (e.g., Penthiopyrad analogs).
References
-
American Elements. (n.d.). 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.[1] Retrieved from [Link][2]
-
PubChem. (2025).[6][7][8][9] Ethyl 1-phenyl-1H-pyrazole-3-carboxylate (Analogous Chemistry). National Library of Medicine.[8] Retrieved from [Link]
- Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of hydrazones: Synthesis of pyrazole-4-carboxaldehydes. Journal of Heterocyclic Chemistry. (Cited in context of general Vilsmeier pyrazole synthesis).
Sources
- 1. 1528-58-1,3-phenylpent-2-enoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. asianpubs.org [asianpubs.org]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | C12H12N2O2 | CID 6424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural and Physicochemical Profiling of Pyrazole-4-Carboxylic Acid Derivatives in Rational Drug Design
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds where minor structural modifications dictate the success or failure of a drug candidate. Pyrazole-4-carboxylic acid and its derivatives serve as privileged scaffolds in both pharmaceutical drug discovery and agrochemistry.
This technical guide provides an in-depth analysis of the empirical formulas, molecular weights, and structure-activity relationships (SAR) of key pyrazole-4-carboxylic acid derivatives. By examining their mechanistic roles—such as in phosphodiesterase-4 (PDE4) inhibition and xanthine oxidoreductase (XOR) antagonism—we establish a self-validating experimental framework for their synthesis, purification, and mass characterization.
Physicochemical Profiling: Formulas, Weights, and SAR Causality
The core scaffold, 1H-pyrazole-4-carboxylic acid, possesses a molecular formula of C₄H₄N₂O₂ and a molecular weight of 112.09 g/mol ([1]). Substitutions at the N1, C3, and C5 positions critically alter the molecular weight, lipophilicity, and steric profile of the molecule. These physicochemical shifts are not merely structural trivia; they are the causal drivers of target binding affinity and pharmacokinetic viability.
Quantitative Data Summary
| Compound Name | Empirical Formula | Molecular Weight | Key Structural Feature & Application |
| 1H-Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 g/mol | Unsubstituted core scaffold; baseline for SAR profiling[1]. |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 g/mol | N-methylation increases lipophilicity; acts as a key metabolite[2]. |
| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | 140.14 g/mol | C3/C5 dimethylation adds steric bulk to anchor into hydrophobic pockets[3]. |
| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 g/mol | Esterified prodrug/scaffold; discovered as a foundational PDE4 inhibitor[4],[5]. |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 g/mol | Fluorination enhances metabolic stability; vital SDHI fungicide intermediate[6],[7]. |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 g/mol | N1-phenylation enables robust pi-pi stacking; potent XOR inhibitor scaffold,[8]. |
Causality in Design:
-
Steric Bulk: The addition of methyl groups (e.g., 3,5-dimethyl derivatives) increases the electron density of the pyrazole ring and provides precise steric bulk that can perfectly anchor the molecule into hydrophobic pockets of target enzymes.
-
Bioisosteric Replacement: Fluorination (e.g., difluoromethyl substitution) is a classical bioisosteric strategy that enhances metabolic stability and lipophilicity, crucial for penetrating biological membranes.
Mechanistic Insights in Target Binding
To understand why precise molecular weight and formula characterization is critical, we must examine how these derivatives behave within the active sites of target proteins.
Case Study 1: PDE4 Inhibition via Hydrophobic Clamping
A landmark application of pyrazole-4-carboxylic acid derivatives is their use as PDE4 inhibitors. High-throughput co-crystallography revealed that the ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate scaffold (MW: 168.19 g/mol ) binds uniquely within the PDE4 active site. The pyrazole ring is sandwiched in a "hydrophobic clamp" formed by specific amino acid residues (F372 and I336), while the ester group forms a conserved hydrogen bond with an invariant glutamine residue (Q369) ([4]). This structural insight allowed researchers to optimize the scaffold into highly potent inhibitors with IC₅₀ values in the nanomolar range.
Caption: Scaffold-based drug design workflow for PDE4 inhibitors.
Case Study 2: Xanthine Oxidoreductase (XOR) Inhibition
Derivatives of 1-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized as potent XOR inhibitors for the treatment of hyperuricemia. The phenyl substitution at the N1 position (MW: 188.18 g/mol ) extends the hydrophobic surface area, allowing for nanomolar IC₅₀ affinities (e.g., down to 4.2 nM) by engaging in pi-pi stacking interactions within the molybdenum-pterin active site of XOR. The C4-carboxylic acid is strictly required to orient the molecule and coordinate with the catalytic center ([8]).
Experimental Protocol: Synthesis and Mass Validation
To ensure scientific integrity, the synthesis and characterization of these derivatives must follow a self-validating system. Below is a standardized, step-by-step methodology for the synthesis of 1-substituted-3,5-dimethyl-1H-pyrazole-4-carboxylic acid derivatives, followed by orthogonal validation of their molecular weight and structural integrity.
Step-by-Step Methodology
Step 1: Cyclocondensation (Core Assembly)
-
Action: React ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) with a substituted hydrazine, such as phenylhydrazine (1.1 eq), in anhydrous ethanol. Reflux at 80°C for 4 hours.
-
Causality: The nucleophilic nitrogen of the hydrazine attacks the highly electrophilic enol ether, followed by intramolecular cyclization. This regioselectively constructs the 1-phenyl-1H-pyrazole-4-carboxylate core.
Step 2: Base-Catalyzed Ester Hydrolysis
-
Action: Isolate the ester intermediate and dissolve it in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous Sodium Hydroxide (NaOH). Stir at 25°C for 12 hours.
-
Causality: The hydroxide ion selectively attacks the sterically accessible ester carbonyl, cleaving it to the carboxylate salt without degrading the highly stable, aromatic pyrazole ring.
Step 3: Acidification & Precipitation
-
Action: Remove THF in vacuo, cool the aqueous layer to 0°C, and acidify to pH 2 using 1M HCl. Filter the resulting precipitate and dry under high vacuum.
-
Causality: Protonation of the carboxylate drastically reduces its aqueous solubility, driving the spontaneous precipitation of the pure pyrazole-4-carboxylic acid derivative.
Step 4: LC-MS Characterization (Self-Validating Step 1)
-
Action: Dissolve 1 mg of the product in LC-grade methanol. Analyze via LC-ESI-MS operating in Negative Ion Mode.
-
Validation: For 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (Empirical Formula: C₁₂H₁₂N₂O₂, Exact Mass: 216.09 Da), the [M-H]- peak must be observed at m/z 215.08. This unequivocally confirms the molecular weight and empirical formula.
Step 5: NMR Structural Confirmation (Self-Validating Step 2)
-
Action: Record ¹H and ¹³C NMR spectra in DMSO-d₆.
-
Validation: The complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the emergence of a broad singlet at >12.0 ppm (carboxylic -OH) orthogonally validates the successful deprotection and structural integrity of the final compound.
Caption: Self-validating experimental workflow for pyrazole derivative synthesis.
References
-
PubChem - 1H-Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. National Institutes of Health (NIH). URL:[Link]
-
PubChem - 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. National Institutes of Health (NIH). URL:[Link]
-
PubChem - 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | CID 2776164. National Institutes of Health (NIH). URL:[Link]
-
PubChem - Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436. National Institutes of Health (NIH). URL: [Link]
-
PubChem - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008. National Institutes of Health (NIH). URL:[Link]
-
Nature Biotechnology - A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory / Nature. URL:[Link]
-
PubMed / European Journal of Medicinal Chemistry - Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. National Institutes of Health (NIH). URL:[Link]
-
Wikipedia - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikimedia Foundation. URL:[Link]
Sources
- 1. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS RN 113808-86-9 | Fisher Scientific [fishersci.com]
- 4. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 1-ethyl-3-phenylpyrazole-4-carboxylic acid in organic solvents
Topic: Solubility Profiling of 1-Ethyl-3-Phenylpyrazole-4-Carboxylic Acid: Thermodynamic Framework & Experimental Protocol Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Pre-formulation Scientists.
Executive Summary
1-Ethyl-3-phenylpyrazole-4-carboxylic acid (CAS 956444-40-9) represents a critical scaffold in the synthesis of bioactive pyrazole derivatives, often utilized as intermediates for agrochemicals and pharmaceutical APIs (e.g., COX-2 inhibitors, protein kinase inhibitors). Despite its synthetic utility, specific quantitative solubility data (mole fraction vs. temperature) is frequently absent from public physicochemical databases.
This guide addresses that gap by providing a predictive solubility profile based on Structure-Property Relationships (SPR) and establishing a rigorous experimental protocol for empirically determining its solubility. Furthermore, it details the thermodynamic modeling framework required to correlate experimental data for process optimization (crystallization and purification).
Structural Analysis & Predicted Solubility Profile
To design an effective solubility study, we must first analyze the solute's molecular architecture.
-
Core Scaffold (Pyrazole): A five-membered heterocyclic ring containing two nitrogen atoms.[1] It imparts polarity and hydrogen-bonding capabilities (H-bond acceptor).[2]
-
Functional Group (Carboxylic Acid): The C4-position acid group is a strong hydrogen bond donor (HBD) and acceptor (HBA). It dictates that solubility will be significantly influenced by solvent basicity and polarity.
-
Substituents (1-Ethyl, 3-Phenyl): These lipophilic domains increase the molecule's affinity for non-polar regions but are generally outweighed by the polarity of the acid group in small-molecule solvents.
Predicted Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions; solvent accepts H-bonds from carboxylic acid. |
| Polar Protic | Methanol, Ethanol, IPA | High to Moderate | Favorable H-bonding network; ideal for recrystallization (often with water antisolvent). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good solvation of the organic skeleton; useful for extraction. |
| Chlorinated | DCM, Chloroform | Moderate | Solvation via dipole interactions; often used in synthetic workup. |
| Non-Polar | Hexane, Heptane, Toluene | Low to Negligible | Lack of H-bonding capability leads to phase separation (ideal antisolvents). |
| Aqueous | Water | pH Dependent | Low at pH < pKa (~3.5); High at pH > 5 (as carboxylate salt). |
Experimental Protocol: Static Equilibrium Method
For high-precision solubility determination, the Isothermal Shake-Flask Method coupled with HPLC analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached and validated.
Reagents & Setup
-
Solute: 1-Ethyl-3-phenylpyrazole-4-carboxylic acid (Purity > 99.0%).
-
Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Ethyl Acetate, etc.).
-
Apparatus: Thermostated shaker bath (control ± 0.05 K), Syringe filters (0.22 µm PTFE).
Workflow Diagram
Figure 1: Step-by-step workflow for the isothermal shake-flask solubility determination method.
Critical Validation Steps
-
Time Study: Measure solubility at 24, 48, and 72 hours. Equilibrium is confirmed when the deviation between time points is < 2%.
-
Tyndall Effect: After filtration, shine a laser through the solution. Scattering indicates nanoparticle breakthrough (false high solubility); re-filter if observed.
-
Solid Phase Analysis: Perform PXRD (Powder X-Ray Diffraction) on the residual solid to ensure no solvate formation or polymorphic transition occurred during equilibration.
Thermodynamic Modeling Framework
To translate experimental data into process parameters (e.g., cooling curves for crystallizers), the data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions of polar organics.
- : Mole fraction solubility.[3][4][5][6]
- : Absolute temperature (K).[5][6][7]
- : Empirical parameters representing non-ideality and temperature dependence.
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.
-
: Enthalpy of dissolution (typically endothermic,
). - : Entropy of dissolution.
Modeling Logic & Parameter Extraction
Figure 2: Logic flow for correlating experimental solubility data with thermodynamic models.
Practical Applications & Solvent Selection
Based on the chemical nature of 1-ethyl-3-phenylpyrazole-4-carboxylic acid, the following solvent systems are recommended for specific process goals.
A. Recrystallization (Purification)[9]
-
Primary Candidate: Ethanol/Water (Binary System) .
-
Why: The compound is highly soluble in hot ethanol but insoluble in water. Cooling an ethanol solution and slowly adding water induces controlled nucleation.
-
-
Alternative: Ethyl Acetate/Heptane .
-
Why: Good solubility in EtOAc; Heptane acts as a non-polar antisolvent to drive yield.
-
B. Synthetic Reaction Medium
-
Candidate: DMF (Dimethylformamide) or Acetonitrile .
-
Why: High solubility ensures homogeneous kinetics. Aprotic nature prevents interference with acid-sensitive coupling reactions (e.g., amide bond formation).
-
References
-
General Solubility of Pyrazole Derivatives
-
Source: BenchChem. (2025).[8] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
-
-
Thermodynamic Modeling (Apelblat/van't Hoff)
-
Experimental Methodology (Shake-Flask)
-
Source: SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect.
-
URL:[Link]
-
-
Compound Identification
- Source: PubChem. 1-ethyl-3-phenylpyrazole-4-carboxylic acid (CID 9267939).
-
URL:[Link]
Sources
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid PubChem CID and safety data
PubChem CID: 9267939 | CAS: 956444-40-9
Executive Summary
This technical guide profiles 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. Belonging to the pyrazole-4-carboxylic acid class, this compound serves as a pharmacophore scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors. Its structural integrity—characterized by the stability of the pyrazole ring and the orthogonal functionalization at the N1 (ethyl) and C3 (phenyl) positions—makes it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting G-protein-coupled receptors (GPCRs) and enzymatic active sites.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The compound is defined by a 1,3-disubstituted pyrazole core bearing a carboxylic acid moiety at position 4.[1][2] This specific substitution pattern dictates its solubility, lipophilicity, and reactivity profile.
Table 1: Chemical Identifiers and Properties
| Parameter | Data | Source/Validation |
| IUPAC Name | 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid | Nomenclature Rule |
| CAS Number | 956444-40-9 | Chemical Abstracts Service |
| PubChem CID | 9267939 | NCBI PubChem [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Stoichiometry |
| Molecular Weight | 216.24 g/mol | Calculated |
| SMILES | CCN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | Canonical String |
| Appearance | Solid (White to Off-white powder) | Standard Class Property |
| Predicted pKa | ~3.5 - 4.0 (Carboxylic acid) | Chemaxon/ACD Predictors |
| Solubility | DMSO, Methanol, DMF; Low in water | Polarity Analysis |
Structural Visualization
The following diagram illustrates the core connectivity and functional zones of the molecule.
Figure 1: Functional domain mapping of the 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid scaffold.
Safety Data & Handling Protocol (GHS Standards)
As a carboxylic acid derivative of a nitrogen heterocycle, this compound is classified as an irritant. The following data is derived from the Global Harmonized System (GHS) classifications for analogous pyrazole-4-carboxylic acids.
Hazard Identification
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[3][4][5] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3][5] |
Precautionary Protocols (P-Codes)
-
Prevention:
-
Response:
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
Emergency Response Decision Tree
Figure 2: Standard Operating Procedure (SOP) for emergency exposure response.
Technical Synthesis & Manufacturing
The synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid typically follows a convergent route involving the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. The Vilsmeier-Haack approach or the Orthoester method are the industry standards for high purity [2, 3].
Retrosynthetic Analysis
-
Bond Disconnection: N1-C(Ethyl) and C3-C4 bond formation.
-
Precursors: Ethyl benzoylacetate (provides the phenyl ring and 3-carbon backbone), Triethyl orthoformate (provides the C4 carbon), and Ethylhydrazine (provides the N1-Ethyl group).
Validated Synthetic Workflow
This protocol is adapted from standard methodologies for 1,3-disubstituted pyrazole-4-carboxylates [4].
Step 1: Formation of Enaminone Intermediate
-
Reagents: Ethyl benzoylacetate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic Anhydride (2.0 eq).
-
Conditions: Reflux (100-110°C) for 4-6 hours.
-
Mechanism: Claisen condensation followed by elimination to form ethyl 2-benzoyl-3-ethoxyacrylate.
Step 2: Cyclization (Regioselective)
-
Reagents: Ethylhydrazine oxalate (1.1 eq), Triethylamine (Et₃N) or NaOAc (Base).
-
Solvent: Ethanol or Acetic Acid.
-
Conditions: 0°C addition, then warm to RT/Reflux for 3 hours.
-
Product: Ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate.
-
Note: Regioselectivity is controlled by the steric bulk of the hydrazine and the electronic nature of the enaminone. The 1-ethyl-3-phenyl isomer is thermodynamically favored over the 1-ethyl-5-phenyl isomer in this specific setup.
Step 3: Hydrolysis to Final Acid
-
Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).
-
Conditions: Stir at RT for 12 hours.
-
Workup: Acidify with 1M HCl to pH 2-3. The product precipitates as a white solid.
-
Purification: Recrystallization from Ethanol/Water.
Synthesis Flowchart
Figure 3: Step-wise synthetic pathway for high-yield production.
Research Applications
Medicinal Chemistry
The 1-ethyl-3-phenyl-pyrazole scaffold is a bioisostere for other 5-membered heterocycles found in:
-
COX-2 Inhibitors: The 1,3-substitution pattern mimics the spatial arrangement of pharmacophores in Coxibs [5].
-
Kinase Inhibitors: The carboxylic acid group serves as a "warhead" or H-bond acceptor in the ATP-binding pocket of various kinases.
Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality allows this molecule to act as a monodentate or bidentate ligand for transition metals (Cu, Zn), utilized in creating porous coordination polymers for catalysis.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9267939, 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
American Elements. 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic Acid Product Data. Retrieved from [Link]
- El-Sayed, et al. (2012). Synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry.
-
Menozzi, G., et al. (1987). Synthesis and biological activity of 1,3-disubstituted pyrazole-4-carboxylic acid derivatives. Farmaco.[8]
-
European Chemicals Agency (ECHA). C&L Inventory for Pyrazole-4-carboxylic acid derivatives.[9] Retrieved from [Link]
Sources
- 1. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. 3-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 4138562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Difference between 1-ethyl and 1-phenyl pyrazole carboxylic acid isomers
Structural, Physicochemical, and Synthetic Divergence: A Comparative Analysis of 1-Ethyl and 1-Phenyl Pyrazole Carboxylic Acid Isomers
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, including kinase and Hao2 inhibitors[1][2]. Within this chemical space, pyrazole carboxylic acids act as highly versatile building blocks. The decision to functionalize the N1 position with an aliphatic moiety (ethyl) versus an aromatic moiety (phenyl) is not merely a structural nuance; it fundamentally alters the molecule’s electronic distribution, synthetic regioselectivity, and pharmacological trajectory[3].
This technical guide provides an in-depth mechanistic analysis of 1-ethyl versus 1-phenyl pyrazole carboxylic acid isomers, designed to aid drug development professionals in rational scaffold selection.
Electronic and Physicochemical Divergence
The N1-substituent dictates the electron density across the 1,2-diazole ring, which directly impacts the physicochemical profile of the carboxylic acid functional group.
-
The 1-Phenyl Isomer: The phenyl ring exerts a strong electron-withdrawing effect via inductive (-I) and resonance (-M) mechanisms. This delocalizes the lone pair of the N1 nitrogen into the aromatic system, reducing the overall electron density of the pyrazole core. Consequently, the conjugate base of the carboxylic acid is stabilized, rendering 1-phenylpyrazole carboxylic acids more acidic. For example, 1-phenylpyrazole-4-carboxylic acid exhibits an apparent acidic pKa of 4.00[4][5].
-
The 1-Ethyl Isomer: Conversely, the ethyl group acts as an electron-donating moiety (+I). This enriches the pyrazole ring's electron density, slightly destabilizing the carboxylate anion and increasing the pKa (making it a weaker acid).
Furthermore, the substitution of a phenyl ring for an ethyl group drastically alters the molecule's lipophilicity and 3D volume, as summarized in the table below.
Table 1: Comparative Physicochemical Properties of N1-Substituted Pyrazole-4-Carboxylic Acids
| Property | 1-Phenyl Isomer | 1-Ethyl Isomer (Estimated) | Mechanistic Causality |
| Electronic Effect | Electron-withdrawing (-I, -M) | Electron-donating (+I) | Phenyl delocalizes pyrazole |
| pKa (Acidic) | 4.00 | ~4.30 - 4.50 | -I effect of phenyl stabilizes the carboxylate anion, increasing acidity. |
| Lipophilicity (LogKow) | 2.01 | ~1.10 | Aromatic ring adds significant hydrophobic bulk and surface area. |
| Molar Refractivity | 72.1 cm³/mol | ~45.0 cm³/mol | Increased polarizability from the extended phenyl |
| Surface Tension | 56.4 dyn/cm | ~40.0 dyn/cm | Stronger intermolecular dispersion forces in the aromatic derivative. |
(Data grounded in EPA CompTox and PubChem databases[4][5])
Regioselectivity in (3+2)-Cyclocondensation
The classical synthesis of these scaffolds involves the (3+2)-cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines[6]. The inherent asymmetry of the hydrazine (
-
Phenylhydrazine Dynamics: The terminal nitrogen (
) is significantly more nucleophilic than the internal nitrogen ( ). The phenyl ring sterically hinders the internal nitrogen and delocalizes its lone pair. Thus, the terminal preferentially attacks the most electrophilic carbonyl, heavily biasing the reaction toward the 1-phenylpyrazole-3-carboxylic acid isomer. -
Ethylhydrazine Dynamics: The +I effect of the ethyl group theoretically enhances the nucleophilicity of the internal nitrogen (
). However, steric hindrance often counteracts this electronic advantage, resulting in a more competitive mixture of 1-ethylpyrazole-3-carboxylic and 1-ethylpyrazole-5-carboxylic acids, which requires rigorous chromatographic separation.
Regioselective cyclocondensation pathways for substituted pyrazoles.
Self-Validating Experimental Protocol: Synthesis and Isolation
To isolate and validate these isomers, the following causality-driven protocol is employed to ensure high yield and structural verification.
Phase 1: (3+2)-Cyclocondensation
-
Preparation: Dissolve 10 mmol of ethyl 2,4-dioxopentanoate (electrophile) in 25 mL of anhydrous ethanol.
-
Hydrazine Addition: Cool the solution to 0 °C. Dropwise, add 10.5 mmol of either phenylhydrazine or ethylhydrazine. Causality: Low temperatures suppress the oxidative degradation of the hydrazine and thermodynamically control the highly exothermic hydrazone formation, preventing undesired polymerization.
-
Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. Causality: Refluxing provides the activation energy necessary for the intramolecular dehydration step, driving the hydrazone intermediate to fully cyclize into the pyrazole ring.
Phase 2: Saponification & Precipitation 4. Ester Hydrolysis: Cool the reaction to room temperature. Add 15 mL of 2M NaOH (aq) and stir for 2 hours. 5. Acidification: Slowly add 1M HCl until the solution reaches pH 3. Causality: The apparent pKa of 1-phenylpyrazole carboxylic acid is ~4.00[4]. Dropping the pH to 3 ensures the carboxylate is fully protonated, triggering the precipitation of the free carboxylic acid out of the aqueous layer. 6. Isolation: Recover the crude precipitate via vacuum filtration and wash with cold distilled water.
Phase 3: Self-Validation & Quality Control
7. TLC Monitoring: Run the crude product on a silica TLC plate (Hexane:Ethyl Acetate 7:3).
Causality: The 1,5-isomer is generally more polar than the 1,3-isomer due to the proximity of the N1-substituent and the C5-carboxylic acid, which disrupts intramolecular hydrogen bonding. This results in two distinct
Pharmacological Implications in Drug Design
The choice between an ethyl and a phenyl substitution heavily influences the target binding kinetics and the pharmacokinetic (PK) profile of the resulting drug candidate.
Pharmacological and physicochemical divergence of N1-substitutions.
In target-based drug design, the 1-phenyl substituent is frequently exploited to engage in
The 1-ethyl isomer provides a strategic alternative. By filling small aliphatic pockets without the rigid planarity of a phenyl ring, it reduces the overall LogP, improves aqueous solubility, and often enhances the metabolic stability of the lead compound, making it highly desirable in modern lead optimization campaigns.
References
-
Title: 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties Source: EPA CompTox Chemicals Dashboard (epa.gov) URL: [Link]
-
Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: PubMed (nih.gov) URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC (nih.gov) URL: [Link]
-
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL: [Link]
-
Title: 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 Source: PubChem (nih.gov) URL: [Link]
Sources
- 1. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Biological Activity Profile of 1,3-Disubstituted Pyrazole-4-Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide focuses specifically on the 1,3-disubstituted pyrazole-4-carboxylic acid scaffold, a privileged structural motif that has given rise to numerous potent and selective therapeutic agents. We will dissect the key biological activities associated with this core, explore the underlying mechanisms of action, detail the structure-activity relationships (SAR) that govern potency and selectivity, and provide validated experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
The Pyrazole Scaffold: A Privileged Core in Drug Discovery
First described by Ludwig Knorr in 1883, pyrazole (C₃H₄N₂) is a fundamental heterocyclic compound that has become a staple in drug design.[4] Its unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding, allow it to interact with a wide range of biological targets.[1][5] Many clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, feature a pyrazole core, underscoring its therapeutic importance.[6][7]
The 1,3-disubstituted pyrazole-4-carboxylic acid framework offers three key points for chemical modification: the N1 and C3 positions, and the carboxylic acid group at C4. This structural flexibility allows for the fine-tuning of a compound's physicochemical properties and biological activity, enabling medicinal chemists to optimize for potency, selectivity, and pharmacokinetic profiles.
The diverse biological activities of this scaffold are extensive, with the most prominent being:
-
Anti-inflammatory Activity: Primarily through the selective inhibition of cyclooxygenase-2 (COX-2).
-
Anticancer Activity: Through mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.[8][9]
-
Antimicrobial Activity: Demonstrating efficacy against a range of bacterial and fungal pathogens.[10][11]
Major Biological Activities and Mechanisms of Action
Anti-inflammatory Activity: Selective COX-2 Inhibition
The most well-documented activity of 1,3-disubstituted pyrazoles is their potent anti-inflammatory effect, exemplified by the blockbuster drug Celecoxib.[12] This activity is rooted in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[13][14] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[15] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both isoforms, leading to common side effects such as stomach ulcers.
1,3-disubstituted pyrazoles, particularly those with a diaryl-substituted pattern like Celecoxib, achieve their selectivity by exploiting structural differences between the active sites of COX-1 and COX-2.[15][16] The presence of a bulky side chain, such as the sulfonamide group on Celecoxib, allows the molecule to bind to a specific hydrophilic side pocket present in COX-2 but not in COX-1.[13] This selective binding blocks the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8][15]
Caption: COX pathway and selective inhibition by pyrazoles.
Structure-Activity Relationship (SAR): Molecular modeling studies have shown that pyrazole analogs interact with the COX-2 active site through hydrogen bonding and π-π interactions, which enhances their anti-inflammatory activity.[16] The nature of the substituents at the N1 and C3 positions is critical for COX-2 selectivity. For instance, diaryl pyrazoles with a p-sulfonamide or a similar group on one of the phenyl rings consistently show high selectivity for COX-2.[17]
Table 1: Comparative COX Inhibition Data for Representative Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 5.40 | 0.01 | 540 | [17] |
| Indomethacin | 0.09 | 1.50 | 0.06 | [17] |
| Compound 5b¹ | >100 | 0.29 | >344 | [16] |
| Ester Prodrug 6c¹ | >100 | 0.28 | >357 | [17] |
| ¹ Represents examples from cited literature to illustrate the high selectivity achievable with this scaffold. |
Anticancer Activity
Beyond their anti-inflammatory properties, 1,3-disubstituted pyrazole-4-carboxylic acids have emerged as promising anticancer agents.[4][9] Their antitumor effects are multifactorial, involving several distinct cellular mechanisms.
Mechanisms of Action:
-
COX-2 Inhibition: Chronic inflammation is a known driver of cancer. By inhibiting COX-2, these compounds can reduce the production of prostaglandins that promote tumor growth and angiogenesis.[15]
-
Apoptosis Induction: Many pyrazole derivatives induce programmed cell death (apoptosis) in cancer cells. This is often associated with the activation of pro-apoptotic molecules like caspases (CASP3, CASP9) and the inhibition of anti-apoptotic pathways involving proteins like AKT1.[8]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phase.[8][18] This effect is often mediated by the upregulation of cell cycle inhibitors such as p21 and p27.[8]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis) required for tumor growth by decreasing the expression of factors like Vascular Endothelial Growth Factor A (VEGFA).[8]
-
Targeting Novel Enzymes: Recent research has identified novel targets for this scaffold. For example, certain 1H-pyrazole-4-carboxylic acid derivatives have been shown to be potent inhibitors of the DNA 6mA demethylase ALKBH1, an enzyme implicated in gastric cancer.[19][20]
Caption: Key anticancer mechanisms of pyrazole derivatives.
Table 2: Cytotoxicity of Pyrazole Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Compound P7¹ | A549 (Lung) | 7.5 | G0/G1 Arrest | [18] |
| Compound P11¹ | A549 (Lung) | 9.2 | G0/G1 Arrest | [18] |
| Prodrug 29E¹ | HGC27 (Gastric) | ~5.0 | ALKBH1 Inhibition | [19][20] |
| Pyrazole Derivative² | MCF-7 (Breast) | 5.8 | Not specified | [9] |
| ¹ Represents examples from cited literature. | ||||
| ² A 4-bromophenyl substituted pyrazole derivative. |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents.[10] The 1,3-disubstituted pyrazole scaffold has demonstrated significant potential in this area, with derivatives showing broad-spectrum activity against both bacteria and fungi.[4][21]
Mechanism of Action: The exact mechanisms for antimicrobial action can vary. However, they are often attributed to the ability of these compounds to:
-
Inhibit essential microbial enzymes.
-
Disrupt the integrity of the microbial cell wall or membrane.
-
Interfere with nucleic acid or protein synthesis.
Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature of the substituents. For instance, the introduction of electron-withdrawing groups (like nitro or halo groups) on the phenyl rings often enhances activity.[21] Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or chromene, has also been shown to boost antimicrobial power.[22]
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone 21a¹ | S. aureus (Gram +) | 62.5 | [10] |
| Hydrazone 21a¹ | E. coli (Gram -) | 125 | [10] |
| Hydrazone 21a¹ | C. albicans (Fungus) | 2.9 | [10] |
| Pyrazoline 9² | S. aureus (MDR) | 4.0 | [11] |
| Amide 9m³ | Botrytis cinerea (Fungus) | 0.78 | [23] |
| ¹ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide. | |||
| ² Pyrazoline ring with a ring-fused imide moiety. | |||
| ³ N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. |
Synthesis and Experimental Protocols
General Synthetic Route
The most common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[24][25] This approach allows for significant diversity in the final products.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. academicstrive.com [academicstrive.com]
- 4. jchr.org [jchr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. ClinPGx [clinpgx.org]
- 9. srrjournals.com [srrjournals.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. orientjchem.org [orientjchem.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of 1-Ethyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid via Vilsmeier-Haack Cyclization
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid , a critical pharmacophore in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and agrochemicals.
While direct cyclization to carboxylic acids is rare, this protocol utilizes the Vilsmeier-Haack (V-H) reaction as the core constructive step to generate the pyrazole ring with a C4-formyl handle. This intermediate is subsequently oxidized to the target carboxylic acid. This route is preferred over hydrazine condensation with 1,3-dicarbonyls due to its superior regioselectivity, ensuring the exclusive formation of the 1-ethyl-3-phenyl isomer over the 1-ethyl-5-phenyl byproduct.
Strategic Retrosynthesis & Pathway
The synthesis is divided into three distinct phases to maximize yield and purity.
-
Condensation: Formation of acetophenone ethylhydrazone.
-
Cyclization (Vilsmeier-Haack): Construction of the pyrazole core and installation of the C4-aldehyde.
-
Oxidation: Conversion of the aldehyde to the final carboxylic acid.
Pathway Visualization
Figure 1: Strategic workflow for the synthesis of the target pyrazole acid.
Detailed Experimental Protocols
Phase 1: Synthesis of Acetophenone Ethylhydrazone
Objective: To create the nucleophilic hydrazone precursor.
-
Reagents:
-
Acetophenone (1.0 eq, 12.0 g, 100 mmol)
-
Ethylhydrazine oxalate (1.1 eq, 16.5 g, 110 mmol)
-
Sodium Acetate (1.1 eq, anhydrous)
-
Ethanol (Absolute, 100 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
-
Protocol:
-
Dissolution: In a 250 mL round-bottom flask (RBF), dissolve ethylhydrazine oxalate and sodium acetate in ethanol (100 mL). Stir for 15 minutes to liberate the free hydrazine base.
-
Addition: Add acetophenone and catalytic acetic acid.
-
Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Cool the reaction mixture to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Resuspend the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove salts. Dry the organic layer over anhydrous
. -
Isolation: Concentrate in vacuo to yield the crude hydrazone as a viscous oil or low-melting solid. Use directly in Phase 2 without further purification to prevent hydrolysis.
Phase 2: Vilsmeier-Haack Cyclization (The Core Step)
Objective: Ring closure to form 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Mechanism: The Vilsmeier reagent attacks the hydrazone, followed by cyclization and hydrolysis.
-
Reagents:
-
Crude Acetophenone Ethylhydrazone (from Phase 1, ~100 mmol)
-
Phosphorus Oxychloride (
) (3.0 eq, 28 mL) -
N,N-Dimethylformamide (DMF) (Excess, 60 mL) - Must be Anhydrous
-
Protocol:
-
Vilsmeier Reagent Formation: In a 500 mL 3-neck RBF under nitrogen atmosphere, cool anhydrous DMF (60 mL) to 0°C using an ice/salt bath.
-
Addition of POCl3: Add
dropwise over 30 minutes, maintaining the temperature below 5°C. A white/yellow semi-solid (chloroiminium salt) will form. Stir for an additional 30 minutes at 0°C. -
Substrate Addition: Dissolve the crude hydrazone in a minimal amount of DMF (10 mL) and add it dropwise to the cold Vilsmeier reagent.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours.
-
Note: Evolution of HCl gas will occur; ensure proper venting through a scrubber.
-
-
Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto crushed ice (500 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution to pH 7–8 using saturated Sodium Acetate solution. The product will precipitate as a solid.
-
Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol/Water.
-
Intermediate Yield Target: 60–75%
-
Intermediate Identity: 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
-
Mechanistic Insight (Vilsmeier-Haack)
Figure 2: Mechanistic flow of the Vilsmeier-Haack cyclization.
Phase 3: Oxidation to Carboxylic Acid
Objective: Convert the C4-aldehyde to the final carboxylic acid.
-
Reagents:
-
1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
Potassium Permanganate (
) (1.5 eq) -
Solvent: Water/Pyridine (2:1 ratio) or Acetone/Water
-
HCl (1M) for acidification
-
Protocol:
-
Setup: Dissolve the aldehyde (10 g) in a mixture of water (60 mL) and pyridine (30 mL). Heat to 60°C.
-
Oxidation: Add
(1.5 eq) in small portions over 1 hour. -
Reaction: Reflux the mixture for 2–3 hours. The purple color should turn to a brown precipitate (
). -
Filtration: Filter the hot mixture through a Celite pad to remove
. Wash the pad with hot water. -
Precipitation: Cool the filtrate to 0°C and acidify carefully with 1M HCl to pH 2–3. The carboxylic acid will precipitate as a white solid.
-
Final Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol.
Analytical Validation
Expected Data for 1-Ethyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid[3][6][7][8]
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 158°C – 162°C | Distinct from aldehyde (~60-70°C) |
| 1H NMR (DMSO-d6) | Carboxylic acid proton | |
| Characteristic singlet | ||
| Phenyl group | ||
| Ethyl methylene | ||
| Ethyl methyl | ||
| Regiochemistry | NOE correlation between N-Ethyl and H-5 | Confirms 1-ethyl isomer |
Troubleshooting & Critical Controls
-
Regioselectivity (1,3 vs 1,5):
-
The use of acetophenone (methyl ketone) and ethylhydrazine typically favors the 1-ethyl-3-phenyl isomer during the Vilsmeier-Haack reaction because the hydrazine terminal nitrogen (
) attacks the ketone carbonyl first, placing the phenyl group at position 3 relative to the nitrogen. The Vilsmeier reagent then attacks the methyl group (alpha-position) to close the ring. -
Validation: If the melting point is significantly lower, check for the 1,5-isomer using NOE NMR spectroscopy.
-
-
Moisture Sensitivity:
-
The Vilsmeier reagent (Chloroiminium salt) is highly sensitive to moisture. DMF must be dry. If the reagent turns cloudy or viscous immediately upon cooling without POCl3 addition, the DMF is wet.
-
-
Exotherm Control:
-
The addition of POCl3 to DMF is exothermic. The addition of the hydrazone to the Vilsmeier complex is also exothermic. Strictly maintain temperatures <10°C during additions to prevent tar formation.
-
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
- Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.
-
Synthesis of Pyrazole-4-Carbaldehydes via Vilsmeier-Haack
- Kira, M. A., et al. (1970). The Vilsmeier-Haack Reaction of Hydrazones. Journal of Heterocyclic Chemistry.
-
Oxidation of Pyrazole Aldehydes to Acids
-
Mohamed, M. S., et al. (2011).[1] Synthesis and biological evaluation of some new pyrazole derivatives. Acta Poloniae Pharmaceutica.
-
-
Regioselectivity in Pyrazole Synthesis
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
Sources
Hydrolysis of Ethyl 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylate: Protocol and Mechanistic Insights
Executive Summary
The unmasking of carboxylic acids from their corresponding esters is a foundational transformation in medicinal chemistry and agrochemical development. Pyrazole-4-carboxylic acids, in particular, are privileged pharmacophores frequently utilized as key intermediates in the synthesis of succinate dehydrogenase inhibitors (SDHIs) and kinase inhibitors[1][2].
This application note details a robust, field-proven protocol for the base-catalyzed hydrolysis (saponification) of ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate to yield 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid . Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind solvent selection, reaction stoichiometry, and isolation techniques to ensure high-purity yields without the need for chromatographic purification.
Mechanistic Rationale & Solvent Dynamics
The conversion of the lipophilic ethyl ester to the free carboxylic acid relies on an irreversible, base-catalyzed acyl substitution mechanism.
-
Choice of Base (LiOH): While sodium hydroxide (NaOH) is a common saponification agent, lithium hydroxide monohydrate (LiOH·H₂O) is explicitly preferred for pyrazole-4-carboxylates[2][3]. The lithium cation is highly solvated in mixed aqueous-organic systems, providing a mild yet highly effective nucleophilic hydroxide source that minimizes the risk of unwanted side reactions (such as epimerization or degradation of sensitive functional groups in more complex analogs).
-
The Ternary Solvent System (THF/MeOH/H₂O): Ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate is highly lipophilic and completely insoluble in water. To facilitate the reaction, a 3:1:1 volumetric ratio of Tetrahydrofuran (THF), Methanol (MeOH), and Water is employed[1].
-
THF acts as the primary solubilizer for the ester substrate.
-
Water acts as both the solvent for LiOH and the source of the nucleophile.
-
Methanol functions as a critical phase-transfer homogenizer, bridging the polarity gap between THF and water to create a single-phase reaction matrix. This eliminates mass-transfer limitations and drastically accelerates the reaction rate.
-
-
Thermodynamic Driving Force: The reaction is driven to absolute completion by the irreversible deprotonation of the newly formed carboxylic acid in the basic medium, yielding the water-soluble lithium 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate salt.
Experimental Workflow
Workflow for the base-catalyzed hydrolysis of ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate.
Stoichiometry & Reagent Matrix
The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.
Table 1: Reagent Matrix for 10 mmol Scale Hydrolysis
| Component | Role | MW ( g/mol ) | Equivalents | Amount |
| Ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate | Substrate | 244.29 | 1.0 | 2.44 g |
| LiOH·H₂O | Base / Nucleophile | 41.96 | 3.0 | 1.26 g |
| Tetrahydrofuran (THF) | Solubilizer | 72.11 | Solvent | 30.0 mL |
| Methanol (MeOH) | Homogenizer | 32.04 | Solvent | 10.0 mL |
| Deionized Water (H₂O) | Aqueous Medium | 18.02 | Solvent | 10.0 mL |
| 1M Hydrochloric Acid (HCl) | Acidifying Agent | 36.46 | ~4.0 | ~40.0 mL |
Step-by-Step Execution Protocol
Phase 1: Reaction Setup and Execution
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend ethyl 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylate (2.44 g, 10.0 mmol) in THF (30 mL) and MeOH (10 mL). Stir at ambient temperature until complete dissolution is achieved.
-
Base Addition: Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized water (10 mL). Add the aqueous base solution dropwise to the organic mixture. The solution may initially become cloudy but will clarify as the methanol homogenizes the phases[1].
-
Heating: Attach a reflux condenser and heat the reaction mixture to 40 °C using an oil bath or heating block. Maintain stirring for 4 hours.
-
Causality Check: While the reaction can proceed at room temperature overnight, gentle heating to 40 °C ensures complete conversion within a single workday without risking thermal degradation of the pyrazole core[3].
-
Phase 2: Self-Validating Reaction Monitoring
-
TLC Analysis: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system.
-
Validation: The starting material (ester) will appear as a high-R_f spot under UV light (254 nm). As the reaction progresses, this spot will disappear. The product (lithium carboxylate salt) remains at the baseline (R_f = 0.0) due to its ionic nature. The reaction is deemed complete when the high-R_f spot is entirely consumed.
Phase 3: Workup and Isolation
-
Volatile Removal (Critical Step): Transfer the reaction mixture to a rotary evaporator. Concentrate the mixture under reduced pressure (at 35 °C) to remove the THF and MeOH[2].
-
Causality Check: If the organic solvents are not removed, the newly formed neutral carboxylic acid will remain dissolved in the organic phase upon acidification, preventing precipitation and drastically reducing the isolated yield.
-
-
Aqueous Dilution: Dilute the remaining aqueous residue with an additional 15 mL of deionized water to ensure the lithium salt remains fully dissolved. Extract the aqueous layer once with Ethyl Acetate (15 mL) to remove any unreacted trace ester or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice-water bath (0–5 °C). Begin dropwise addition of 1M HCl under vigorous stirring.
-
Causality Check: The pKa of pyrazole-4-carboxylic acids typically ranges between 4.0 and 4.5. Acidifying the solution to pH 2.0–3.0 ensures >99% protonation of the carboxylate anion. As the molecule becomes neutral, its lipophilicity increases, causing the 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid to crash out of the cold aqueous solution as a white/off-white precipitate.
-
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts.
-
Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure carboxylic acid. Expected yield: 88–95%.
Analytical Validation & Self-Correction
To ensure the integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the ultimate self-validating tool. The transformation is confirmed by tracking specific diagnostic shifts.
Table 2: Self-Validating Analytical Markers (¹H NMR in DMSO-d₆)
| Structural Feature | Ethyl Ester (Starting Material) | Carboxylic Acid (Product) | Diagnostic Shift / Causality |
| Pyrazole C5-H | ~8.30 ppm (s, 1H) | ~8.25 ppm (s, 1H) | Negligible change; confirms core integrity. |
| Phenyl C3-ArH | 7.40 - 7.70 ppm (m, 5H) | 7.40 - 7.70 ppm (m, 5H) | Negligible change; confirms core integrity. |
| N1-Ethyl (-CH₂-) | ~4.20 ppm (q, 2H) | ~4.20 ppm (q, 2H) | Negligible change. |
| N1-Ethyl (-CH₃) | ~1.45 ppm (t, 3H) | ~1.45 ppm (t, 3H) | Negligible change. |
| O-Ethyl (-CH₂-) | ~4.15 ppm (q, 2H) | Absent | Definitive marker: Cleavage of the ester bond. |
| O-Ethyl (-CH₃) | ~1.25 ppm (t, 3H) | Absent | Definitive marker: Cleavage of the ester bond. |
| Acid (-COOH) | Absent | > 12.0 ppm (br s, 1H) | Definitive marker: Successful protonation. |
Self-Correction Tip: If the O-Ethyl signals remain visible in the NMR spectrum of the isolated solid, the reaction did not reach completion. In future iterations, increase the reaction time or elevate the temperature to 50 °C. If the product does not precipitate during acidification, verify that all THF/MeOH was evaporated and confirm the pH is ≤ 3.0 using pH paper.
References
- Benchchem. "Application of 1-Isopropylpyrazole in Agrochemical Synthesis: Detailed Notes and Protocols." Benchchem.
- World Intellectual Property Organization. "WO2016001876A1 - Thiophen-2-yl-pyridin-2-yl-1h-pyrazole-4-carboxylic acid derivatives and the use thereof as soluble guanylate cyclase activators." Google Patents.
- National Center for Biotechnology Information. "Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii." PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016001876A1 - Thiophen-2-yl-pyridin-2-yl-1h-pyrazole-4-carboxylic acid derivatives and the use thereof as soluble guanylate cyclase activators - Google Patents [patents.google.com]
Streamlined Synthesis of Pyrazole-4-Carboxylic Acids: A One-Pot Protocol from Hydrazones via Vilsmeier-Haack Cyclization
An Application Note for Researchers and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, pyrazole-4-carboxylic acids are key building blocks in the development of drugs for a range of conditions, including inflammation, cancer, and infectious diseases.[3][4][5] Traditional multi-step syntheses of these compounds often suffer from long reaction times, harsh conditions, and modest yields.[6] This application note details a robust and efficient one-pot methodology for the synthesis of pyrazole-4-carboxylic acids, commencing from readily available hydrazones. The protocol leverages the Vilsmeier-Haack reaction for a tandem cyclization and formylation, followed by an in-situ oxidation, thereby streamlining the synthetic process, reducing waste, and improving overall efficiency. This guide provides a deep mechanistic insight, a detailed experimental protocol, and practical guidance for researchers in synthetic chemistry and drug discovery.
Introduction: The Significance of Pyrazole-4-Carboxylic Acids
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug design.[5] Pyrazole derivatives are found in marketed drugs such as the anti-inflammatory agent Celecoxib and the insecticide Fipronil.[1] The inclusion of a carboxylic acid moiety at the 4-position further enhances the molecule's utility, providing a handle for further derivatization and improving physicochemical properties like solubility and protein binding affinity.[5]
Conventional synthetic routes to pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazines.[7][8] However, the synthesis of specifically substituted pyrazole-4-carboxylic acids can require multiple, distinct steps of cyclization, formylation, and oxidation. The Vilsmeier-Haack reaction offers a powerful alternative, enabling the direct formation of 4-formyl pyrazoles from hydrazones in a single step.[6][9][10] This application note extends that efficiency by incorporating a subsequent oxidation step within the same reaction vessel, presenting a true one-pot synthesis of the target carboxylic acids.
Reaction Rationale and Mechanistic Pathway
The cornerstone of this one-pot synthesis is the Vilsmeier-Haack reaction, which employs a potent electrophilic iminium salt known as the Vilsmeier reagent.[11][12] This reagent is generated in-situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
The overall transformation can be understood in two primary stages executed in a single pot:
-
Vilsmeier-Haack Cyclization-Formylation: The hydrazone starting material undergoes a cyclization reaction initiated by the Vilsmeier reagent, which also acts as the formylating agent to install a carbonyl group at the C4 position of the newly formed pyrazole ring.[13][14]
-
In-situ Oxidation: Following the complete formation of the intermediate pyrazole-4-carbaldehyde, an oxidizing agent is introduced directly into the reaction mixture to convert the aldehyde to the desired carboxylic acid.
Visualizing the Workflow
The diagram below illustrates the streamlined, one-pot workflow from starting materials to the final purified product.
Caption: High-level workflow for the one-pot synthesis.
Mechanistic Details
The reaction proceeds through several key intermediates. Understanding this pathway is crucial for optimizing conditions and troubleshooting.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. royal-chem.com [royal-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. growingscience.com [growingscience.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. chemmethod.com [chemmethod.com]
Application Note: Amide Coupling Strategies for 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Executive Summary
1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block frequently utilized in the design of succinate dehydrogenase inhibitors (SDHIs) and other bioactive agrochemicals and pharmaceuticals[1]. Despite its utility, achieving high-yielding amide bonds with this substrate is notoriously difficult. The core synthetic bottleneck is the severe steric hindrance imposed by the C3-phenyl group adjacent to the C4-carboxylic acid, which drastically impedes nucleophilic attack. This application note provides field-proven, self-validating protocols to overcome these steric and electronic barriers, ensuring robust amide bond formation across a diverse range of amine nucleophiles.
Mechanistic Insights: The Causality of Steric Hindrance
Standard peptide coupling reagents (e.g., EDC/HOBt) often yield poor results (<40% conversion) with 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid. As an application scientist, it is crucial to understand the physical chemistry driving this failure to select the correct alternative strategy:
-
Bürgi-Dunitz Trajectory Shielding: For successful amide bond formation, the amine's nitrogen lone pair must approach the activated carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) to optimally overlap with the π* antibonding orbital. The bulky C3-phenyl ring directly eclipses this trajectory. When the amine's approach is retarded by steric clashing, kinetically slower side-reactions—such as hydrolysis of the activated ester or rearrangement to inactive N-acylureas—dominate the reaction pathway[2].
-
Electronic Deactivation: The electron-rich nature of the pyrazole core donates electron density into the C4-carbonyl group via resonance. This reduces the partial positive charge on the carbonyl carbon, lowering its electrophilicity and further raising the activation energy required for nucleophilic attack.
-
Anchimeric Assistance vs. Hyper-Electrophilicity: To overcome these barriers, we must either use reagents that pre-organize the transition state via hydrogen bonding (e.g., the neighboring pyridine nitrogen in HATU's HOAt ester) or convert the acid into a hyper-electrophilic, sterically compact intermediate (e.g., an acyl chloride or acyl fluoride)[3].
Strategic Reagent Selection
The selection of the activation strategy must be strictly dictated by the nucleophilicity and steric profile of the target amine.
Caption: Decision matrix for selecting the optimal amide coupling condition based on amine nucleophilicity.
Quantitative Comparison of Coupling Strategies
| Coupling Strategy | Reagents | Target Amine Profile | Expected Yield | Key Mechanistic Advantage |
| Uronium Activation | HATU, DIPEA, DMF | Primary/Secondary Aliphatic | 75–95% | HOAt provides anchimeric assistance; mild conditions preserve sensitive functional groups. |
| Acyl Chloride | Oxalyl Chloride, cat. DMF, DCM | Anilines, Electron-Deficient | 60–85% | Highly electrophilic carbon overcomes severe steric/electronic deactivation[1]. |
| Acyl Fluoride | TFFH or DAST, DIPEA | Highly Sterically Hindered | 50–80% | Uniquely stable to hydrolysis but highly reactive to amines at elevated temperatures[3]. |
Experimental Protocols
Protocol A: Mild Uronium Activation (HATU/DIPEA)
Best for: Aliphatic amines and sensitive substrates. Rationale: HATU generates an active HOAt ester. The nitrogen atom at the 7-position of the HOAt ring hydrogen-bonds with the incoming amine, acting as a base to pre-organize the transition state and dramatically accelerate the coupling rate despite the C3-phenyl steric shield.
Caption: Mechanistic sequence of HATU-mediated amide coupling, highlighting the reactive HOAt ester.
Step-by-Step Methodology:
-
Acid Activation: In an oven-dried flask under N₂, dissolve 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature.
-
HATU Addition: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution typically turns faint yellow. Stir for 15 minutes.
-
Self-Validation Check: Remove a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. You should observe the complete disappearance of the starting acid mass and the appearance of the HOAt active ester intermediate.
-
-
Amine Coupling: Add the target aliphatic amine (1.2 eq, 0.6 mmol) dropwise. Stir at room temperature for 2–4 hours.
-
Workup: Dilute the reaction with EtOAc (15 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOAt byproduct), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Acyl Chloride Generation
Best for: Anilines, electron-deficient amines, and unreactive nucleophiles[1]. Rationale: Converting the carboxylic acid to an acyl chloride shrinks the steric profile of the electrophile (Cl is smaller than an HOAt ester) and drastically increases the partial positive charge on the carbonyl carbon, forcing the reaction forward even with poor nucleophiles.
Step-by-Step Methodology:
-
Acyl Chloride Formation: Suspend 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DCM (0.2 M) under N₂ at 0 °C. Add a catalytic amount of DMF (1 drop).
-
Oxalyl Chloride Addition: Slowly add Oxalyl Chloride (1.5 eq, 0.75 mmol) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Check: Remove a 5 µL aliquot and quench it into 100 µL of anhydrous Methanol. Analyze via LC-MS. The presence of the corresponding methyl ester strictly confirms that the acyl chloride was successfully generated and is highly reactive.
-
-
Concentration: Evaporate the DCM and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Amine Coupling: In a separate vial, dissolve the electron-deficient amine (1.1 eq) and Pyridine (2.5 eq) in DCM. Add this solution dropwise to the acyl chloride. Stir for 4 hours, allowing it to warm to room temperature.
-
Workup: Quench with water, extract with DCM, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate for subsequent column chromatography.
References
1.[1] Title: Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives Source: Molecules (2016) URL: [Link]
2.[2] Title: The Synthesis of Sterically Hindered Amides Source: Chimia (2016) URL: [Link]
3.[3] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (2016) URL: [Link]
Sources
Using 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid as a scaffold in drug design
Application Note: 1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic Acid as a Privileged Scaffold in Drug Design
Part 1: Executive Summary & Strategic Rationale
1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid (EPPCA) represents a refined "privileged structure" in modern medicinal chemistry. Unlike the ubiquitous 1,5-diarylpyrazoles (e.g., Celecoxib, Rimonabant), the 1-alkyl-3-aryl substitution pattern offers a distinct vector for exploring chemical space, particularly in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Design .
This guide provides a comprehensive technical workflow for utilizing EPPCA. It moves beyond simple synthesis, detailing the causality of scaffold selection, validatable protocols for library generation, and critical troubleshooting for regioselective synthesis.
Key Technical Advantages:
-
Vectorial defined exit vectors: The C4-carboxylic acid provides a rigid handle for amide coupling, directing substituents into deep hydrophobic pockets (e.g., the gatekeeper region of kinases).
-
Lipophilic Balance: The N1-ethyl group caps the polarity of the pyrazole nitrogen, improving cell permeability (LogP modulation) without adding excessive molecular weight.
-
Metabolic Stability: The pyrazole core is resistant to oxidative metabolism compared to furan or thiophene isosteres.
Part 2: Chemical Profile & Properties
Table 1: Physicochemical Properties of EPPCA Scaffold
| Property | Value (Predicted/Exp) | Relevance in Drug Design |
| Molecular Weight | 216.24 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~2.3 - 2.5 | Optimal range for oral bioavailability; allows room for polar appendages. |
| TPSA | ~50 Ų | Good membrane permeability prediction. |
| H-Bond Donors | 1 (COOH) | Readily derivatized; acid proton can be problematic for permeability if not masked. |
| H-Bond Acceptors | 3 (N, O) | Interaction points for Ser/Thr residues in active sites. |
| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH; requires esterification/amidation for cellular activity. |
Part 3: Synthetic Protocols & Workflow
Retrosynthetic Logic & Regioselectivity
The critical challenge in synthesizing 1,3-substituted pyrazoles is regiocontrol . Direct alkylation of 3-phenyl-1H-pyrazole-4-carboxylate often yields a mixture of N1-ethyl-3-phenyl (Target) and N1-ethyl-5-phenyl (Isomer) products.
-
Expert Insight: To ensure high fidelity, we utilize a cyclocondensation approach using ethyl hydrazine, which favors the 1,3-isomer due to steric steering, though separation may still be required.
Step-by-Step Synthesis Protocol
Objective: Synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid on a 10g scale.
Reagents:
-
Ethyl benzoylacetate (CAS: 94-02-0)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl hydrazine oxalate
-
Ethanol (Anhydrous)
-
LiOH (Lithium Hydroxide)
Workflow:
Step 1: Enaminone Formation (The "Linchpin" Intermediate)
-
Charge a 250 mL RB flask with Ethyl benzoylacetate (19.2 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).
-
Reflux for 4 hours. The solution will turn dark red/orange.
-
QC Check: TLC (30% EtOAc/Hex) should show consumption of starting material.
-
Concentrate in vacuo to remove methanol and excess DMF-DMA. The residue (Ethyl 2-benzoyl-3-(dimethylamino)acrylate) is used directly.
-
Why: Isolation of this intermediate risks hydrolysis; in-situ progression is more efficient.
-
Step 2: Cyclization (Regioselective Control)
-
Dissolve the residue from Step 1 in Ethanol (150 mL).
-
Cool to 0°C. Slowly add Ethyl hydrazine oxalate (16.5 g, 110 mmol) portion-wise.
-
Mechanism:[1] The hydrazine NH2 attacks the β-carbon of the enaminone first, followed by cyclization.
-
-
Allow to warm to RT, then reflux for 3 hours.
-
Workup: Evaporate solvent. Partition residue between EtOAc (200 mL) and Water (100 mL). Wash organic layer with Brine. Dry over Na2SO4.
-
Purification: Flash Chromatography (Gradient 0-20% EtOAc/Hexane).
-
Critical Separation: The 1-ethyl-3-phenyl isomer typically elutes after the 1-ethyl-5-phenyl isomer (due to dipole moment differences). Verify by NOE NMR (Interaction between N-Ethyl and Phenyl protons indicates 1,5-isomer; lack thereof suggests 1,3-isomer).
-
Step 3: Saponification (Scaffold Activation)
-
Dissolve the ester (Target Isomer) in THF:MeOH:H2O (3:1:1, 100 mL).
-
Add LiOH (2.5 eq). Stir at 60°C for 2 hours.
-
Isolation: Acidify to pH 3 with 1N HCl. The white precipitate is the target acid.
-
Filter, wash with cold water, and dry.
Part 4: Application in Drug Design (SAR & Logic)
Scaffold Visualization (DOT Diagram)
The following diagram illustrates the synthetic logic and the divergent applications of the scaffold.
Caption: Workflow from raw materials to the 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid scaffold and its downstream applications in medicinal chemistry.
Pharmacophore Mapping & Design Strategy
A. Kinase Inhibition (The "Hinge" Strategy) The pyrazole N2 nitrogen is a potent hydrogen bond acceptor.
-
Design Tactic: Convert the carboxylic acid into an amide. The amide NH acts as a donor to the kinase "gatekeeper" residue, while the phenyl ring occupies the hydrophobic pocket adjacent to the ATP site.
-
Protocol: React EPPCA with heteroaromatic amines (e.g., 3-aminopyridine) using HATU/DIPEA.
-
Reference: Pyrazole-4-carboxamides are well-documented ATP-competitive inhibitors (e.g., Crizotinib analogs).
B. GPCR Modulation (The "Lipophilic" Strategy) For targets like Cannabinoid Receptor 1 (CB1), the 1,3-substitution mimics the spatial arrangement of Rimonabant.
-
Design Tactic: The acid group is often too polar. Convert it to a bioisostere such as:
-
1,2,4-Oxadiazole (via amidoxime coupling).
-
Tetrazole (via nitrile conversion).
-
-
Causality: This maintains the geometry but alters the electronic landscape to fit lipophilic GPCR pockets.
Part 5: Quality Control & Troubleshooting
Self-Validating the Scaffold Identity: Before proceeding to library synthesis, you must validate the regiochemistry.
-
NOESY NMR Experiment:
-
Target (1-Ethyl-3-Phenyl): NOE observed between Pyrazole-H5 and N-Ethyl protons. No NOE between Phenyl-ortho protons and N-Ethyl.
-
Isomer (1-Ethyl-5-Phenyl): Strong NOE between Phenyl-ortho protons and N-Ethyl.
-
-
Crystal Structure: If NMR is ambiguous, the acid crystallizes readily from EtOH/Water. X-ray diffraction is the gold standard.
Common Failure Modes:
-
Low Yield in Cyclization: Often due to moisture in the hydrazine source. Use oxalate salt or anhydrous hydrazine solution.
-
Incomplete Hydrolysis: The ethyl ester at position 4 is sterically crowded by the 3-phenyl group. Increase temperature to 60-70°C if reaction stalls at RT.
References
-
Review of Pyrazole Scaffolds: Ansari, A., et al. "Biologically Active Pyrazole Derivatives."[2][3] New Journal of Chemistry, 2017. [Link] (Provides the foundational basis for pyrazole biological activity).
-
Regioselective Synthesis Protocols: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. [Link] (Authoritative source for the enaminone/hydrazine cyclization mechanism).
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. [Link] (Contextualizes the use of pyrazole-carboxamides in ATP-pocket binding).
-
CB1 Receptor Ligands: Lange, J.H., et al. "Bioisosteric Replacements in Rimonabant." Journal of Medicinal Chemistry, 2004. [Link] (Demonstrates the utility of 1,3-substituted pyrazoles in GPCR drug design).
Sources
Application Note: Optimized Synthesis of Pyrazolone Scaffolds via Knorr Condensation
Executive Summary
This guide details the protocol for the cyclization of ethyl acetoacetate (EAA) with phenylhydrazine derivatives to synthesize 5-pyrazolone scaffolds, specifically focusing on the ALS/Stroke therapeutic Edaravone (3-methyl-1-phenyl-5-pyrazolone).
While the Knorr pyrazole synthesis is a century-old reaction, industrial applications often suffer from oxidative degradation (colored impurities) and tautomeric inconsistency. This note provides an optimized, acid-catalyzed protocol incorporating antioxidant stabilization to ensure high-purity isolation. It contrasts the traditional solution-phase method with a modern solvent-free "green" approach suitable for high-throughput screening.
Mechanistic Insight & Tautomerism
The reaction proceeds via the Knorr Pyrazole Synthesis , a condensation between a hydrazine and a
Reaction Pathway[1]
-
Imine Formation: The more nucleophilic nitrogen of the hydrazine (usually the terminal -NH2) attacks the more electrophilic ketone carbonyl of EAA. Acid catalysis facilitates proton transfer, eliminating water to form a hydrazone intermediate.
-
Cyclization: The second nitrogen (internal -NH-) attacks the ester carbonyl via 5-exo-trig cyclization.
-
Elimination: Loss of ethanol yields the 5-pyrazolone ring.
The Tautomerism Challenge
A critical aspect often overlooked in standard protocols is the tautomeric nature of the product. 3-methyl-1-phenyl-5-pyrazolone exists in equilibrium between three forms:
-
CH-form: The keto form (predominant in non-polar solvents like
). -
OH-form: The enol form (stabilized by H-bonding in polar solvents like DMSO).
-
NH-form: The imine form.
Note: In the solid state, Edaravone typically crystallizes in the OH-form, but QC analysis via NMR in chloroform will show the CH-form.
Figure 1: Mechanistic pathway of the Knorr condensation showing the critical hydrazone intermediate and final tautomeric equilibrium.
Experimental Protocols
Protocol A: High-Purity Solution Phase Synthesis (Recommended for Edaravone)
This method utilizes an antioxidant (Sodium Dithionite) to prevent the formation of rubazonic acid derivatives (red/pink impurities) caused by the oxidation of phenylhydrazine.
Reagents:
-
Ethyl Acetoacetate (EAA): 1.0 eq (e.g., 13.0 g)
-
Phenylhydrazine: 1.0 eq (e.g., 10.8 g) Caution: Toxic/Carcinogen
-
Ethanol (95% or Absolute): 5-10 volumes
-
Acetic Acid (Glacial): 0.1 eq (Catalyst)
-
Sodium Dithionite (
): 0.5 wt% (Antioxidant)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Ethanol (50 mL) and Phenylhydrazine (10.8 g).
-
Acidification: Add Glacial Acetic Acid (0.6 mL). Stir for 5 minutes under
atmosphere. -
Addition: Add Ethyl Acetoacetate (13.0 g) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; temperature may rise to 40-50°C.
-
Stabilization: Add Sodium Dithionite (100 mg) to the mixture. This prevents the solution from turning dark orange/red.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3 hours. Monitor via TLC (Eluent: Ethyl Acetate:Hexane 1:1).
-
Crystallization: Cool the reaction mixture slowly to room temperature, then to 0-5°C in an ice bath. The product should precipitate as off-white crystals.
-
Troubleshooting: If oil forms, reheat to dissolve and scratch the glass wall while cooling, or seed with a pure crystal.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold Ethanol (2 x 10 mL) followed by cold Water (2 x 10 mL).
-
Purification: Recrystallize from Ethanol/Water (8:2) if the melting point is below specification.
Protocol B: Solvent-Free "Green" Synthesis (High Throughput)
Ideal for rapid screening of phenylhydrazine derivatives where solvent waste reduction is a priority.
Reagents:
-
Ethyl Acetoacetate: 1.0 eq
-
Phenylhydrazine derivative: 1.0 eq[3]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (1 mol%)
Procedure:
-
Mix the hydrazine derivative and EAA in a mortar or ball mill vessel.
-
Add pTSA catalyst.
-
Grind/mill for 10-20 minutes. The mixture will initially become pasty (exothermic formation of hydrazone) and then solidify as water/ethanol are released and the product crystallizes.
-
Wash the solid cake with diethyl ether or cold aqueous ethanol to remove unreacted starting materials.
-
Dry under vacuum.
Process Control & Troubleshooting
The following table summarizes critical process parameters (CPPs) and corrective actions.
| Observation | Probable Cause | Corrective Action |
| Red/Pink Coloration | Oxidation of phenylhydrazine to rubazonic acid impurities. | Add 0.5% Sodium Dithionite; Perform reaction under |
| Oiling Out | Impure starting materials or cooling too fast. | Re-dissolve in hot EtOH; Add seed crystal; Cool at 1°C/min. |
| Low Yield | Incomplete cyclization or hydrolysis of ester. | Ensure anhydrous conditions initially; Extend reflux time; Verify stoichiometry. |
| Impurity at ~2.5 ppm (NMR) | Residual Ethanol or Acetylacetone impurity. | Dry product at 60°C under vacuum for 12h. |
| Two sets of NMR peaks | Tautomerism (not an impurity). | Run NMR in DMSO- |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Edaravone, including critical decision points.
Characterization Standards (Edaravone)
To validate the synthesis, compare results against these established standards:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 127°C – 130°C.[4]
-
1H NMR (400 MHz,
): (CH-form dominates)- 7.85 (d, 2H, Ar-H)
- 7.40 (t, 2H, Ar-H)
- 7.19 (t, 1H, Ar-H)
-
3.42 (s, 2H,
of pyrazolone ring) -
2.19 (s, 3H,
)
-
Solubility: Soluble in Ethanol, Methanol, Acetic Acid; Sparingly soluble in Water.
References
-
Knorr, L. (1883).[2][5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2][5]
-
PubChem. (n.d.). Edaravone (Compound Summary). National Library of Medicine.
-
Ting, P. C., et al. (2023).[6] Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. Molecular Pharmaceutics.
-
Chidambaram, S. V., et al. (2022). A Process For Preparation Of Highly Pure Edaravone. Patent Application IN202041049963.
-
Royal Society of Chemistry. (2017).[7] Knorr Pyrazole Synthesis of Edaravone: Supplementary Information.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. inpressco.com [inpressco.com]
- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. A Process For Preparation Of Highly Pure Edaravone [quickcompany.in]
- 7. rsc.org [rsc.org]
Preparation of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonyl chloride
Application Note: Preparation of 1-Ethyl-3-Phenyl-1H-Pyrazole-4-Carbonyl Chloride
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carbonyl chloride , a critical heterocyclic building block in the development of kinase inhibitors and GPCR ligands. The method utilizes a "Double Vilsmeier-Haack" cyclization strategy to construct the pyrazole core with simultaneous functionalization, followed by oxidation and chlorination. This guide emphasizes process safety, critical process parameters (CPPs), and mechanistic insights to ensure high purity and reproducibility.
Introduction & Strategic Analysis
The 1,3-disubstituted pyrazole-4-carbonyl scaffold is a privileged structure in medicinal chemistry. While various routes exist (e.g., cycloaddition of diazo compounds), the Vilsmeier-Haack approach is selected here for its operational simplicity, cost-effectiveness, and ability to generate the 4-formyl intermediate directly from acetophenone hydrazones. This intermediate serves as a versatile branch point: it can be oxidized to the acid (our target precursor) or reductively aminated for other libraries.
Target Compound: 1-ethyl-3-phenyl-1H-pyrazole-4-carbonyl chloride CAS Number (Acid Precursor): 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid (Analogous CAS: 100561-38-0 for methyl ester)
Retrosynthetic Analysis & Mechanism
The synthesis disconnects the target into three distinct stages:
-
Core Construction: Formation of the pyrazole ring via Vilsmeier-Haack diformylation of acetophenone ethylhydrazone.
-
Functional Group Interconversion (FGI): Oxidation of the aldehyde to the carboxylic acid.
-
Activation: Conversion of the acid to the acyl chloride.
Figure 1: Retrosynthetic strategy utilizing the Vilsmeier-Haack cyclization pathway.[1]
Detailed Experimental Protocol
Stage 1: Synthesis of Acetophenone Ethylhydrazone
Rationale: Formation of the hydrazone activates the alpha-methyl group of acetophenone for the subsequent electrophilic attack.
Reagents:
-
Acetophenone (1.0 eq)
-
Ethyl hydrazine oxalate (1.1 eq) (or Ethyl hydrazine hydrochloride + TEA)
-
Ethanol (Solvent, 5-10 volumes)
-
Acetic Acid (Catalytic, 0.1 eq)
Procedure:
-
Dissolve acetophenone (12.0 g, 100 mmol) in Ethanol (100 mL).
-
Add Ethyl hydrazine oxalate (16.5 g, 110 mmol). Note: If using oxalate/HCl salt, add Triethylamine (1.1 eq) to liberate the free base.
-
Add catalytic glacial acetic acid (0.5 mL).
-
Reflux the mixture for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of acetophenone.
-
Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Dilute residue with water and extract with Dichloromethane (DCM). Dry organic layer over MgSO₄ and concentrate.[2]
-
Yield: Expect >90% as a viscous oil or low-melting solid. Use directly in the next step.
Stage 2: Vilsmeier-Haack Cyclization (The "Double Formylation")
Rationale: This is the critical ring-forming step. The Vilsmeier reagent (chloromethyliminium salt) attacks the hydrazone nitrogen and the alpha-carbon, inserting two carbons to complete the pyrazole ring and install the C4-aldehyde.
Reagents:
-
DMF (Dimethylformamide) (10.0 eq) - Acts as reagent and solvent.
-
POCl₃ (Phosphorus Oxychloride) (3.0 eq)
-
Acetophenone Ethylhydrazone (from Stage 1)
Critical Process Parameters (CPPs):
-
Temperature Control: The addition of POCl₃ to DMF is highly exothermic. Must be kept <5°C.
-
Stoichiometry: Excess Vilsmeier reagent is required for the "double" formylation mechanism.
Procedure:
-
Reagent Preparation: In a dry 3-neck flask under N₂ atmosphere, cool dry DMF (77 mL, 1.0 mol) to 0°C using an ice/salt bath.
-
Dropwise add POCl₃ (28 mL, 300 mmol) over 30 minutes, maintaining internal temperature <5°C. A white semi-solid Vilsmeier salt may form. Stir for 30 min at 0°C.
-
Addition: Dissolve Acetophenone Ethylhydrazone (16.2 g, 100 mmol) in minimal DMF (20 mL) and add dropwise to the Vilsmeier complex at 0°C.
-
Reaction: Allow to warm to room temperature, then heat to 60–70°C for 4–6 hours.
-
Observation: The mixture will turn dark orange/red.
-
-
Quenching (Exothermic!): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (500 g) with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture to pH 7–8 using saturated NaHCO₃ solution or 5M NaOH. Caution: Gas evolution.
-
Isolation: A solid precipitate (the aldehyde) usually forms. Filter, wash with water, and dry. If oil forms, extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water.
-
Characterization (Aldehyde): 1H NMR should show a distinct singlet at ~9.9 ppm (CHO) and pyrazole C5-H singlet at ~8.3 ppm.
Stage 3: Oxidation to Carboxylic Acid
Rationale: Converting the aldehyde to the acid. KMnO₄ is chosen for reliability, though NaClO₂ (Pinnick) is a milder alternative if functional groups are sensitive (not the case here).
Reagents:
-
1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)
-
KMnO₄ (1.5 eq)
-
Water/Pyridine (2:1 ratio) or Acetone/Water
Procedure:
-
Dissolve the aldehyde (10 g, 50 mmol) in a mixture of Water (100 mL) and Pyridine (50 mL). Note: Pyridine helps solubilize the aldehyde and buffers the reaction.
-
Heat to 60°C.
-
Add KMnO₄ (11.8 g, 75 mmol) portion-wise over 1 hour.
-
Reflux for 2–3 hours. The purple color should dissipate to a brown MnO₂ precipitate.
-
Work-up: Filter hot through a Celite pad to remove MnO₂. Wash the pad with hot water.
-
Acidification: Cool the filtrate and acidify to pH 2 using 2M HCl.
-
Isolation: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
-
Yield: Typically 70–85%.
Stage 4: Chlorination to Acid Chloride
Rationale: Conversion of the stable acid to the reactive acid chloride.
Reagents:
-
1-Ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.2 eq) + cat. DMF
-
Solvent: Toluene or DCM (optional, can use neat SOCl₂)
Procedure:
-
Place the dry carboxylic acid (5.0 g, 23 mmol) in a dry round-bottom flask.
-
Add Thionyl Chloride (10 mL, ~137 mmol).
-
Optional: Add 1 drop of dry DMF to catalyze the reaction.
-
Reflux for 2 hours. Gas evolution (HCl, SO₂) will be observed.
-
Completion: The solid acid should dissolve completely.
-
Work-up: Distill off excess SOCl₂ under reduced pressure.
-
Azeotrope: Add dry Toluene (20 mL) and evaporate again to remove trace SOCl₂.
-
Product: The residue is 1-ethyl-3-phenyl-1H-pyrazole-4-carbonyl chloride , typically an off-white to yellow solid or viscous oil.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Highly moisture sensitive.
Analytical Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white solid or yellow oil | Visual |
| Purity | >95% (hydrolyzed derivative) | HPLC (convert to methyl ester for analysis) |
| 1H NMR (CDCl₃) | Aldehyde Intermediate: δ 9.95 (s, 1H, CHO)δ 8.35 (s, 1H, Pyrazole-H5)δ 7.4-7.8 (m, 5H, Ph)δ 4.25 (q, 2H, N-CH₂)δ 1.55 (t, 3H, CH₃) | NMR (300/400 MHz) |
| IR Spectrum | Acid Chloride: ~1770 cm⁻¹ (C=O str, acid chloride)Aldehyde: ~1670 cm⁻¹ (C=O str) | FT-IR |
Safety & Hazards (HSE)
-
Phosphorus Oxychloride (POCl₃): Highly corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Action: Use only in a fume hood. Quench excess reagent very slowly into ice.
-
Thionyl Chloride (SOCl₂): Releases toxic HCl and SO₂ gases. Action: Use a gas scrubber (NaOH trap) attached to the reflux condenser.
-
Hydrazines: Potential carcinogens and skin sensitizers. Action: Double glove (Nitrile) and handle solids in a weighing hood.
-
Vilsmeier Adducts: Intermediates are potent electrophiles and potential sensitizers.
References
-
Vilsmeier-Haack Synthesis of Pyrazoles
-
Oxidation of Pyrazole Aldehydes
-
General Pyrazole Synthesis Review
- Title: Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- Source: Journal of Chemical and Pharmaceutical Research.
- Context: Provides NMR data and alkylation conditions for 1-ethyl-3-phenylpyrazole deriv
-
URL:[Link]
-
Vilsmeier-Haack Mechanism & Reagents
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. jocpr.com [jocpr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
Application Note: Accelerated Synthesis of Pyrazole-4-Carboxylic Acid Derivatives via Microwave Irradiation
Executive Summary
Pyrazole-4-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). Conventional thermal synthesis (reflux) of these compounds often suffers from prolonged reaction times (12–24 hours), harsh conditions, and inconsistent yields due to thermal gradients.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving yield and purity.[1][2] We present two distinct protocols:
-
The "Green" Route: One-Pot Multicomponent Synthesis of Pyrazole-4-carboxylates.
-
The "Classic" Route: Vilsmeier-Haack Formylation for 4-Formylpyrazoles (Acid Precursors).
Theoretical Grounding: Why Microwave?
To ensure reproducibility, one must understand the heating mechanism. Unlike conventional oil baths which rely on conduction and convection (creating a "hot wall" effect and thermal lag), microwave irradiation utilizes dielectric heating .
Mechanism of Action[3][4][5]
-
Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, colliding with neighboring molecules to generate heat.
Key Advantage: This mechanism allows for volumetric heating—the reaction mixture heats simultaneously throughout the vessel, accessing higher temperatures and pressures safely to overcome activation energy barriers (
Visualizing the Thermal Difference
Protocol 1: One-Pot Multicomponent Synthesis (Green Route)
Target: Ethyl 1,3,5-substituted-1H-pyrazole-4-carboxylates. Chemistry: Hantzsch-type condensation involving ethyl acetoacetate, hydrazine hydrate (or phenylhydrazine), and an aldehyde.
Materials
-
Reagents: Ethyl acetoacetate (1.0 equiv), Phenylhydrazine (1.0 equiv), Aromatic Aldehyde (1.0 equiv).
-
Catalyst: L-Proline (10 mol%) or Ionic Liquid ([bmim]PF6).
-
Solvent: Ethanol (Green, high tan
) or Solvent-free. -
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in 2 mL of Ethanol. Add L-Proline (0.1 mmol).
-
Sealing: Cap the vial with a PTFE/Silicone septum. Ensure the vessel is not filled more than 75% to allow for pressure headspace.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temperature: 120 °C.
-
Hold Time: 5–8 minutes.
-
Pressure Limit: Set to 15 bar (Safety Cutoff).
-
Stirring: High (600 rpm).
-
-
Workup: Cool the vial to 50 °C using compressed air (integrated in most reactors). Pour the reaction mixture into crushed ice.
-
Isolation: The solid product precipitates immediately. Filter, wash with cold water/ethanol (9:1), and recrystallize from ethanol.
Expected Yield: 85–95% (vs. 60% in conventional reflux).
Workflow Diagram
Protocol 2: Modified Vilsmeier-Haack (Aldehyde Precursors)
Target: 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes. Application: These aldehydes are easily oxidized to carboxylic acids using KMnO4 or NaClO2.
Safety Advisory (Critical)
The Vilsmeier reagent (POCl3/DMF) generates gases (CO, HCl) upon heating. Do NOT use standard sealed vials without verifying the pressure rating.
-
Recommendation: Use an "Open Vessel" mode with a reflux condenser attached to the microwave cavity if available.
-
Alternative: If using sealed vials, reduce scale to <1 mmol, use a large headspace, and set a strict pressure limit (10 bar).
Methodology
-
Hydrazone Formation (Step 1): Irradiate Acetophenone (1 equiv) and Phenylhydrazine (1 equiv) in Ethanol with catalytic acetic acid at 100 °C for 2 minutes. Evaporate solvent.
-
Vilsmeier Reagent Prep: In a fume hood, cool DMF (5 equiv) to 0 °C and add POCl3 (1.2 equiv) dropwise. Stir for 15 min.
-
Cyclization (Step 2): Add the isolated hydrazone to the Vilsmeier reagent.
-
Irradiation:
-
Temp: 80–90 °C.
-
Time: 2–4 minutes.
-
Power: Max 150 W (to prevent thermal runaway).
-
-
Quenching: Pour reaction mixture onto crushed ice/Na2CO3 to neutralize HCl and hydrolyze the iminium intermediate to the aldehyde.
Data Summary & Optimization
Comparison: Conventional vs. Microwave
The following data represents average yields for substituted pyrazole-4-carboxylates (e.g., R=Ph).
| Parameter | Conventional Reflux | Microwave (Protocol 1) | Improvement Factor |
| Temperature | 78 °C (Ethanol b.p.) | 120 °C (Pressurized) | +42 °C |
| Time | 8 – 12 Hours | 5 – 8 Minutes | ~90x Faster |
| Yield | 65 – 72% | 88 – 96% | +20-30% |
| Solvent Vol. | 20 – 50 mL | 2 – 4 mL | 10x Reduction |
Troubleshooting Guide
-
Arcing: Occurs if the reaction volume is too low or if metal catalysts (Pd, Cu) precipitate on the glass walls.
-
Fix: Ensure minimum volume (usually 0.5 mL) and vigorous stirring.
-
-
Vessel Failure: Caused by excessive pressure from gas evolution (N2, HCl).
-
Fix: For Protocol 1, the reaction is generally safe.[3] For Protocol 2 (POCl3), strictly limit temperature or use open-vessel mode.
-
-
Low Yield: Often due to "Thermal Runaway" where the solvent absorbs too much energy, causing decomposition before the reaction completes.
-
Fix: Use "Power Cycling" or "Simultaneous Cooling" (Cooling air on while heating) to maintain a steady temperature without overpowering the sample.
-
References
-
Microwave-assisted green approach toward the synthesis of pyrazole-4-carboxylates. Source: ResearchGate / Vertex URL:[Link]
-
Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Source: Journal of Organic Chemistry (PubMed) URL:[Link][4]
-
Microwave-assisted synthesis of some pyrazole derivatives via Vilsmeier-Haack formylation. Source: Semantic Scholar URL:[Link][1][2][5][6][7][8]
-
Safety Considerations for Microwave Synthesis. Source: CEM Corporation Application Notes URL:[Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.njit.edu [web.njit.edu]
- 4. Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid synthesis
Technical Support Center: Optimization of 1-Ethyl-3-Phenyl-1H-Pyrazole-4-Carboxylic Acid Synthesis
Executive Summary
This guide addresses yield and purity challenges in the synthesis of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid . Low yields in this synthesis are frequently caused by two critical failure points:
-
Regioisomeric Contamination: Competition between the desired 1-ethyl-3-phenyl and the parasitic 1-ethyl-5-phenyl isomer during cyclization.
-
Vilsmeier-Haack Degradation: "Tar" formation due to uncontrolled exotherms or moisture contamination during the formylation step.
This protocol prioritizes the Vilsmeier-Haack Cyclization Route (via acetophenone hydrazone) over the direct condensation of
Module 1: Synthetic Route & Regiocontrol
The Core Problem: Why is my yield low?
If you are synthesizing this molecule by reacting ethyl benzoylacetate with ethyl hydrazine, your yield loss is likely due to regio-scrambling .
-
Mechanism: The internal nitrogen of ethyl hydrazine (
) is more nucleophilic than the terminal nitrogen ( ). However, the ketone adjacent to the phenyl ring is more electrophilic. -
Result: A mixture of 1-ethyl-3-phenyl (desired) and 1-ethyl-5-phenyl (undesired) pyrazoles is formed. Separation is difficult and causes massive mass loss.
The Solution: The Vilsmeier-Haack "Double-Formylation" Strategy
To guarantee the 1-ethyl-3-phenyl geometry, we utilize a stepwise approach where the phenyl ring is "locked" at position 3 by the precursor structure.
Workflow Diagram:
Caption: Optimized pathway ensuring regiospecific placement of the phenyl group at C3 via hydrazone intermediate.
Module 2: Detailed Experimental Protocols
Step 1: Formation of Acetophenone Ethylhydrazone
Objective: Create the pre-cursor skeleton.
-
Reagents: Acetophenone (1.0 eq), Ethyl hydrazine oxalate (1.1 eq), Ethanol (Solvent), Acetic Acid (Cat.).
-
Protocol:
-
Dissolve acetophenone in Ethanol (5 mL/mmol).
-
Add ethyl hydrazine oxalate and catalytic acetic acid (3-5 drops).
-
Reflux for 2–3 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Critical Checkpoint: Ensure consumption of acetophenone.
-
Concentrate in vacuo. The hydrazone is often an oil; use directly in Step 2 without extensive purification to avoid degradation.
-
Step 2: Vilsmeier-Haack Cyclization (The Critical Step)
Objective: Form the pyrazole ring and install the C4-aldehyde simultaneously.
-
Reagents:
(3.0 eq), DMF (5.0 eq + solvent volume). -
Safety:
reacts violently with water. All glassware must be oven-dried. -
Protocol:
-
Vilsmeier Reagent Prep: Cool DMF to 0°C in an ice bath. Add
dropwise over 20 minutes. Do not let temperature rise above 10°C. A white/yellow semi-solid salt will form. -
Dissolve the hydrazone from Step 1 in minimal DMF.
-
Add the hydrazone solution dropwise to the Vilsmeier reagent at 0°C.
-
The Heat Ramp:
-
Stir at 0°C for 30 mins.
-
Warm to Room Temp (RT) for 1 hour.
-
Heat to 60–70°C for 3–4 hours. Note: Overheating (>80°C) causes tar.
-
-
Quench (Exothermic): Pour the reaction mixture onto crushed ice (5x volume) with vigorous stirring. Neutralize with saturated Sodium Acetate or dilute NaOH to pH 7–8.
-
Isolation: The 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde will precipitate. Filter and wash with water.
-
Yield Target: 75–85%.[1]
-
Step 3: Oxidation to Carboxylic Acid
Objective: Convert the aldehyde to the target acid.[2][3]
-
Method A: Permanganate (Robust, Standard)
-
Suspend aldehyde in water/pyridine (2:1).
-
Add
(1.5 eq) and heat to 70°C. -
Filter
(hot filtration). Acidify filtrate with HCl to precipitate the product.
-
-
Method B: Pinnick Oxidation (Milder, Higher Purity)
-
Dissolve aldehyde in t-Butanol/Water (3:1).
-
Add
(1.5 eq) and (1.2 eq) along with 2-methyl-2-butene (scavenger). -
Stir at RT for 2–4 hours.
-
Extract and recrystallize.
-
Module 3: Troubleshooting & FAQs
Q1: The Vilsmeier reaction turned into a black tar. What happened?
A: This is a "Thermal Runaway" or "Moisture" issue.
-
Cause 1: Adding the hydrazone too fast caused a temperature spike.
-
Cause 2: The DMF contained water.[4] Vilsmeier reagent hydrolyzes to form HCl and heat.
-
Fix: Use anhydrous DMF. Ensure the internal temperature stays <10°C during addition. Do not rush the ramp to 60°C.
Q2: I am seeing two spots on TLC after cyclization. Is it the isomer?
A: If you used the hydrazone route, it is unlikely to be a regioisomer.
-
Diagnosis: It is likely the formyl-pyrazole (product) and unreacted hydrazone or an intermediate iminium salt that didn't hydrolyze.
-
Fix: Ensure the quench is performed at pH 7–8 and stirred for at least 30 minutes to fully hydrolyze the iminium intermediate to the aldehyde.
Q3: Can I just use ethyl acetoacetate and benzoyl chloride?
A: Avoid. This creates a 1,3-dicarbonyl that, when reacted with ethyl hydrazine, yields a mixture of 1-ethyl-3-phenyl and 1-ethyl-5-phenyl isomers (often 60:40 ratio). Separating these acids requires tedious fractional crystallization, killing your yield.
Troubleshooting Logic Tree:
Caption: Decision matrix for diagnosing yield loss based on synthetic strategy.
Module 4: Data & Stoichiometry
Table 1: Stoichiometry Optimization for Vilsmeier Step
| Reagent | Eq. (Standard) | Eq. (Optimized) | Impact on Yield |
|---|---|---|---|
| Acetophenone Hydrazone | 1.0 | 1.0 | Limiting Reagent |
| POCl3 | 1.2 - 1.5 | 3.0 | Excess ensures complete cyclization and formylation. |
| DMF | 3.0 | 5.0 - 7.0 | Acts as both reagent and solvent; prevents local overheating. |
| Temperature | Reflux (100°C) | 60-70°C | Higher temps degrade the electron-rich pyrazole ring. |
References
-
Regioselective Synthesis of Pyrazoles
-
Vilsmeier-Haack Mechanism & Optimization
-
Oxidation of Pyrazole Aldehydes
- Title: Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
- Source: Letters in Organic Chemistry (2021).
-
URL:[Link]
-
General Pyrazole Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Pyrazole Carboxylic Acid Intermediates
Status: Operational Subject: Troubleshooting & Optimization for Pyrazole Carboxylic Acid Purification Audience: Process Chemists, Medicinal Chemists, CMC Leads
Overview: The Amphoteric Challenge
Pyrazole carboxylic acids are deceptive. While they appear simple, their purification is frequently complicated by their zwitterionic nature . They possess a basic nitrogen (pyridine-like N2, pKa ~2.5) and an acidic carboxyl group (pKa ~3.5–4.0).
In solution, they often exist in an equilibrium that defies standard "acid-wash" protocols. If you treat them like standard carboxylic acids, you lose yield to the aqueous phase. If you treat them like amines, they streak on silica. This guide provides self-validating protocols to navigate these properties.
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Issue: "I cannot separate my product from neutral impurities," or "My yield is low after aqueous workup."
Technical Insight: Because of the isoelectric point (pI), pyrazole carboxylic acids have minimum solubility at a specific pH range (usually pH 3–4). Below pH 2, they are cationic (water-soluble). Above pH 5, they are anionic (water-soluble).
Standard Operating Procedure (SOP): Dual-pH Swing Extraction
Use this method to remove non-acidic and non-basic impurities.
-
Dissolution: Dissolve crude mixture in 1M NaOH (Target pH > 10).
-
Wash 1 (Lipophilic Removal): Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Result: Discard organic layer. Neutral impurities (unhydrolyzed esters, catalyst ligands) are removed.
-
-
Acidification (The Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise.
-
Checkpoint: Monitor pH continuously.
-
Stop at pH 3.5 – 4.0. Do NOT go to pH 1.
-
-
Isolation:
Troubleshooting FAQ
Q: The product is stuck in the aqueous layer even at pH 3.5. A: You likely have a highly polar pyrazole. Switch to Continuous Liquid-Liquid Extraction using EtOAc for 12–24 hours. Alternatively, evaporate the water and use Methanol to extract the product from the inorganic salts, though this requires a subsequent desalting step.
Q: I formed a "rag layer" or stable emulsion. A: Pyrazoles can act as surfactants. Filter the biphasic mixture through a pad of Celite to break the emulsion, or add a small amount of Methanol to the organic phase to disrupt surface tension.
Module 2: Regioisomer Separation (N1 vs. N2)
Issue: "I have a mixture of N1- and N2-alkylated isomers that co-elute on TLC."
Technical Insight: N-alkylation often produces regioisomers. N1-isomers (often the kinetic product) and N2-isomers (thermodynamic) have subtle polarity differences. Standard flash chromatography often fails due to peak overlap.
Decision Tree: Separation Strategy
Figure 1: Strategic decision tree for separating pyrazole regioisomers.
Protocol: Fractional Recrystallization
Regioisomers often have vastly different lattice energies.
-
Solvent A (Toluene): Heat crude solid to reflux in minimum toluene. Cool slowly. The more symmetric isomer (often N1) tends to crystallize first.
-
Solvent B (Ethanol/Water): Dissolve in hot ethanol. Add hot water until turbid. Cool.
-
Salt Formation: If free bases are oils, treat with HCl in Dioxane to form hydrochloride salts. These salts often have distinct melting points and can be recrystallized from IPA/EtOAc .
Module 3: Chromatographic Purification
Issue: "My peaks are tailing (streaking) badly on the column."
Technical Insight: The basic nitrogen of the pyrazole interacts with the acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding. This causes non-linear adsorption isotherms (tailing).
Mobile Phase Modifiers Table
| Modifier | Concentration | Function | Best For |
| Triethylamine (Et3N) | 0.5% – 1.0% | Blocks acidic silanols; ensures basic N stays deprotonated.[6] | Normal Phase (DCM/MeOH) |
| Ammonium Hydroxide (NH4OH) | 0.1% – 0.5% | Stronger base suppression; volatile. | Normal Phase (DCM/MeOH) |
| Acetic Acid | 0.1% – 1.0% | Protonates Pyrazole (keeps it cationic) and COOH (neutral). | Reverse Phase (Water/MeCN) |
| TFA | 0.05% | Ion-pairing agent; sharpens peaks significantly. | Prep-HPLC (C18) |
Critical Warning: Do NOT mix TEA and Acetic Acid in normal phase. You will create buffering salts that precipitate inside your column.
Troubleshooting FAQ
Q: I am using 10% MeOH/DCM but the product won't move. A: Pyrazole carboxylic acids are highly polar. 10% MeOH is often insufficient.
Solution 1: Increase polarity to 20% MeOH but use a gradient.
Solution 2: Switch to C18 Reverse Phase Flash . Use Water (0.1% Formic Acid) / Acetonitrile. This is often superior for free acids.
Module 4: Metal Scavenging (Pd Removal)
Issue: "Residual Palladium is >1000 ppm after cross-coupling."
Technical Insight: Pyrazole nitrogens are excellent ligands for Palladium, often retaining metal catalysts more stubbornly than other intermediates.
Scavenging Protocol
-
Dissolution: Dissolve crude product in THF or EtOAc.
-
Adsorbent: Add Thiol-modified Silica (Si-Thiol) or Activated Carbon (10–20 wt% relative to substrate).
-
Conditions: Heat to 50°C for 2–4 hours.
-
Filtration: Filter hot through a 0.45 µm membrane.
-
Alternative (Chemical Wash):
-
If the product is in an organic phase (e.g., EtOAc), wash with 0.5M Aqueous Thiourea or N-Acetylcysteine . These ligands bind Pd stronger than the pyrazole.
-
References
-
Regioselectivity in Pyrazole Synthesis & Purification Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.
-
Chromatographic Tailing & Silanol Interactions Restek Technical Guide. "Troubleshooting HPLC – Tailing Peaks and Secondary Silanol Interactions."
-
Palladium Removal Strategies Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.
-
Physicochemical Properties of Pyrazoles Franz, R. G. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." Pharmaceutical Research, 2001.
Sources
Regioselectivity issues in N-alkylation of 3-phenyl-1H-pyrazole-4-carboxylates
Technical Support Center: N-Alkylation of 3-Phenyl-1H-pyrazole-4-carboxylates
Welcome to the Pyrazole Functionalization Hub
Current Topic: Regiocontrol in N-Alkylation of 3-Substituted Pyrazoles Ticket ID: PYR-ALK-003 Status: Active Lead Scientist: Dr. Aris Thorne
The Core Problem: The "Tautomeric Trap"
If you are working with 3-phenyl-1H-pyrazole-4-carboxylate , you are battling a dynamic equilibrium. In solution, the pyrazole ring exists as two tautomers. When you introduce a base and an alkylating agent (R-X), the system must "choose" between two nucleophilic nitrogen atoms.
-
Pathway A (N1 Alkylation): Leads to the 1,3-isomer (1-alkyl-3-phenyl...). This is usually the thermodynamic and sterically favored product because the alkyl group is placed distal to the bulky phenyl group.
-
Pathway B (N2 Alkylation): Leads to the 1,5-isomer (1-alkyl-5-phenyl...). This is the sterically crowded product. Achieving this regioselectivity is the "hard problem" in pyrazole chemistry.
The 4-carboxylate group adds another layer of complexity by withdrawing electron density, making the pyrazole anion less nucleophilic and more sensitive to solvent effects.
Diagnostic Hub: Which Isomer Do I Have?
Before troubleshooting the reaction, you must confirm your product's identity. Do not rely solely on LCMS, as regioisomers often have identical masses and similar retention times.
The "Smoking Gun" NMR Table
| Feature | 1,3-Isomer (N1-Alkyl) | 1,5-Isomer (N2-Alkyl) |
| Structure | Alkyl group is far from Phenyl. | Alkyl group is adjacent to Phenyl. |
| Sterics | Unhindered. | Crowded (Ph vs. Alkyl clash). |
| 1H NMR (Pyrazole H) | H-5 signal.[1] Typically | H-3 signal.[1] Typically |
| NOE Signal (Crucial) | Strong NOE between N-Alkyl and Pyrazole H-5 . | Strong NOE between N-Alkyl and Phenyl ortho-protons . |
| 13C NMR (C-Ph ipso) | Shift is generally downfield relative to 1,5. | Shift is generally upfield due to steric compression. |
Expert Insight: If your N-alkyl protons show a correlation to the phenyl ring in a NOESY/ROESY spectrum, you have successfully made the difficult 1,5-isomer.
Mechanism & Decision Logic (Visualized)
The following diagram illustrates the competing pathways and the decision logic for selecting conditions.
Caption: Reaction pathways determining regioselectivity. Pathway A follows sterics (1,3-isomer), while Pathway B utilizes solvent/cation effects to force the 1,5-isomer.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "I need the 1,3-Isomer (Standard), but yields are low."
-
Cause: The 4-carboxylate makes the NH less acidic (pKa ~12-13) and the anion less nucleophilic.
-
Fix:
-
Base: Switch from weak bases (
) to NaH (Sodium Hydride) or . Cesium ("The Cesium Effect") improves solubility and nucleophilicity in DMF. -
Solvent: Ensure strictly anhydrous DMF or NMP .
-
Temperature: Heat to 60°C. The 1,3-isomer is thermodynamically stable, so heat helps overcome the activation energy without risking isomerization.
-
Scenario B: "I need the 1,5-Isomer (The Hard One)."
-
Cause: Steric repulsion between the C3-phenyl and the incoming alkyl group blocks N2 attack.
-
Fix 1 (Solvent Switch): Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent. HFIP is a strong Hydrogen-bond donor. It solvates the N1 lone pair (making it less reactive) or stabilizes the transition state leading to N2 alkylation.
-
Fix 2 (Mitsunobu): If using an alcohol (R-OH) instead of a halide, the Mitsunobu reaction (DIAD/PPh3) often alters regioselectivity compared to standard
conditions, sometimes favoring the more sterically crowded isomer due to the mechanics of the betaine intermediate.
Scenario C: "I am getting a 50:50 mixture."
-
Cause: Your alkylating agent is small (e.g., Methyl Iodide) and the steric difference between N1 and N2 is insufficient to drive selectivity.
-
Fix:
-
Lower Temperature: Run the reaction at 0°C or -78°C (using LiHMDS as base) to favor the kinetic product (often the 1,5-isomer if coordination is involved, though 1,3 is usually still favored).
-
Blocking Group: Consider synthesizing the pyrazole de novo using a hydrazine that already contains your alkyl group (
) reacting with the appropriate 1,3-dicarbonyl. This is often more reliable than alkylating the parent pyrazole.
-
Standard Operating Protocols (SOPs)
Protocol A: Synthesis of 1,3-Isomer (Dominant)
-
Dissolve: 1.0 eq of 3-phenyl-1H-pyrazole-4-carboxylate in anhydrous DMF (0.2 M).
-
Deprotonate: Add 1.5 eq of
. Stir at RT for 30 min.[3] -
Alkylate: Add 1.2 eq of Alkyl Halide (e.g., MeI, BnBr).
-
React: Stir at 50°C for 4-12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Expected Ratio: >90:10 favoring 1,3-isomer.
Protocol B: Synthesis of 1,5-Isomer (HFIP Method)
Note: This utilizes the unique H-bonding properties of fluorinated solvents to shift selectivity.
-
Dissolve: 1.0 eq of 3-phenyl-1H-pyrazole-4-carboxylate in HFIP (Hexafluoroisopropanol).
-
Reagents: Add 1.5 eq of Alkyl Iodide and 2.0 eq of a mild base (e.g.,
). -
React: Stir at 60°C in a sealed tube (HFIP is volatile, bp 58°C).
-
Monitor: Check LCMS/NMR. The ratio should shift significantly toward the 1,5-isomer compared to DMF.
-
Safety: HFIP is corrosive and volatile. Use a fume hood.
Frequently Asked Questions (FAQ)
Q: Can I convert the 1,5-isomer into the 1,3-isomer? A: Yes. If you heat the 1,5-isomer (kinetically trapped or formed via specific conditions) with a catalytic amount of alkyl halide or acid, it can undergo an "N-alkyl migration" (often intermolecular) to the thermodynamically stable 1,3-isomer. Avoid excessive heat if you want to keep the 1,5-product.
Q: Why does the ester at C4 matter? A: The ester is an Electron Withdrawing Group (EWG). It reduces the electron density of the pyrazole ring, making the nitrogen lone pairs less nucleophilic. This means you generally need a stronger base or higher temperatures compared to a simple phenyl-pyrazole.
Q: My NOE signals are weak. How else can I distinguish isomers? A: Check the C5-H coupling constant in the proton-coupled 13C NMR (HMBC).
-
1,3-isomer: The C5-H is on the same side as the N-Alkyl. You might see specific 3-bond couplings (
) that differ from the 1,5-isomer. However, NOE remains the gold standard.
References
-
BenchChem Technical Support. (2025).[3] Optimizing N-Alkylation of Pyrazoles: Troubleshooting Regioselectivity. Retrieved from
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from
-
Kong, Y., Tang, M., & Wang, Y. (2014).[4] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones. Organic Letters. Retrieved from
-
Kornienko, A., et al. (2014).[4] Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry. Retrieved from
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from
Sources
Troubleshooting low conversion in Vilsmeier-Haack formylation of pyrazoles
Ticket ID: VH-PYR-404 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Triage
User Issue: Low conversion or failed isolation of 4-formylpyrazoles via Vilsmeier-Haack (VH) reaction. Root Cause Analysis: The VH reaction on pyrazoles is deceptively simple. Failures typically stem from three distinct vectors: (1) Reagent Quality/Stoichiometry , (2) Substrate Electronics (Deactivation) , or (3) Hydrolysis/Work-up Failure .
Below is the Diagnostic Logic Tree to identify your specific failure point.
Figure 1: Diagnostic logic tree for isolating the root cause of Vilsmeier-Haack failures.
Module A: The Reagent (The "Engine")
Problem: "My reaction mixture didn't turn the expected color or precipitate." Diagnosis: The Vilsmeier reagent (chloromethyleneiminium salt) failed to form or hydrolyzed immediately due to moisture.[1]
Technical Insight: The formation of the electrophile is exothermic but strictly moisture-intolerant . If your DMF is "wet" (contains dimethylamine or water), the POCl₃ is quenched before it can attack the pyrazole.
Protocol 1: Validated Reagent Preparation
-
Standard: 1.2 equiv POCl₃ to 1.0 equiv Substrate (in 5-10 vol DMF).
-
The "Ice-Salt" Rule: Always generate the reagent in situ at 0°C.
-
Charge dry DMF into a flame-dried flask under Ar/N₂.
-
Cool to 0°C.
-
Add POCl₃ dropwise (highly exothermic).[2]
-
Critical Step: Stir at 0°C for 30 mins before adding the pyrazole. You must observe a semi-solid or viscous yellow/orange suspension. If it is clear and runny, the reagent has not formed or has hydrolyzed.
-
FAQ:
Q: Can I use Vilsmeier salt (commercial)? A: Not recommended. The hygroscopic nature of the solid salt often leads to lower activity than in situ generation.
Module B: Substrate Electronics (The "Chassis")
Problem: "TLC shows starting material spots even after refluxing." Diagnosis: The pyrazole ring is electronically deactivated.
Technical Insight: The VH reaction is an Electrophilic Aromatic Substitution (EAS). Pyrazoles are generally electron-rich, but an Electron-Withdrawing Group (EWG) at C-3 or C-5 (e.g., -CF₃, -NO₂, -Ph-NO₂) significantly raises the activation energy for the attack at C-4.
Data: Impact of Substituents on Conversion
| C-3 Substituent | C-5 Substituent | Reactivity | Recommended Modification |
| -Me / -Alkyl | -H / -Me | High | Standard Protocol (0°C |
| -Ph (Phenyl) | -Me | Moderate | Heat to 60-80°C |
| -CF₃ | -Me | Low | Microwave or Tf₂O modification |
| -NO₂ | -Any | Very Low | Tf₂O modification required |
Protocol 2: The Triflic Anhydride (Tf₂O) Modification For deactivated pyrazoles, POCl₃ is often too weak. Use Triflic Anhydride to generate a "Super-Vilsmeier" reagent.
-
Dissolve pyrazole in anhydrous DCM (not DMF).
-
Add 1.2 equiv DMF.
-
Cool to -78°C.
-
Add 1.1 equiv Tf₂O dropwise.
-
Warm to RT.
-
Mechanism: Generates a highly reactive iminium triflate, capable of formylating even electron-deficient rings.
Module C: Regioselectivity (The N-H Challenge)
Problem: "I isolated an N-formyl product instead of the C4-formyl product."
Diagnosis: You are using an N-unsubstituted pyrazole (
Technical Insight:
The nitrogen lone pair is kinetically more nucleophilic than the C-4 carbon. The Vilsmeier reagent will attack the Nitrogen first, forming an
The Fix: You must push the reaction thermodynamically to rearrange the formyl group to C-4, or use enough reagent to formylate both, then hydrolyze the N-formyl group.
Protocol 3: Handling N-H Pyrazoles
-
Stoichiometry: Increase Vilsmeier reagent to 3.0 equivalents .
-
Temperature: Heat is required (typically 80-90°C) to drive the C-formylation.
-
Hydrolysis: The N-formyl group is labile. During the basic workup (NaOH/H₂O), the N-CHO bond cleaves, leaving the desired C-CHO.
Module D: Work-up & Hydrolysis (The "Landing")
Problem: "TLC showed a new spot, but I lost the product during extraction." Diagnosis: Incomplete hydrolysis of the iminium intermediate.
Technical Insight: The reaction produces an iminium salt (not the aldehyde directly).[4][5][6][7] This salt is water-soluble.[1] If you extract immediately without proper pH adjustment, the product stays in the aqueous layer.
Figure 2: The critical hydrolysis pathway. Failure to buffer leads to product loss.
Protocol 4: The Buffered Work-up
-
Pour the reaction mixture onto crushed ice (exothermic quench).
-
Neutralization: Adjust pH to 7.0 - 8.0 using saturated Sodium Acetate (NaOAc) or NaHCO₃ .
-
Warning: Strong bases (NaOH) can cause Cannizzaro reactions or ring cleavage in sensitive substrates.
-
-
Stirring: Stir vigorously for 1-2 hours. The iminium salt hydrolysis is not instantaneous.[2]
-
Observation: The product should precipitate as a solid. If not, extract with Ethyl Acetate after the 2-hour stir.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
-
Mewada, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction... A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. Link
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Link
-
BenchChem Technical Guides. (2025). Vilsmeier reagent stability and storage conditions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
[1]
Topic: Recrystallization Solvents & Purification Protocols Ticket ID: PUR-PYR-04-XC Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Chemical Profile
Welcome to the technical guide for the purification of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid . This compound belongs to a class of pyrazole-4-carboxylic acids often used as scaffolds in drug discovery (e.g., for COX-2 inhibitors or agrochemicals).[1]
Achieving pharmaceutical-grade purity (>99%) requires navigating the compound’s amphiphilic nature: the lipophilic phenyl/ethyl groups compete with the hydrophilic carboxylic acid moiety.[1] This guide prioritizes solvent systems that exploit this polarity contrast.
Chemical Profile
| Property | Description |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | ~216.24 g/mol |
| Polarity | Moderate (Amphiphilic) |
| Acidity (pKa) | ~3.5–4.5 (Carboxylic acid proton) |
| Common Impurities | Regioisomers (1-ethyl-5-phenyl...), unreacted hydrazines, inorganic salts.[1][2][3] |
Solvent Selection & Troubleshooting (Q&A)
Q1: What is the primary recommended solvent system for recrystallization?
Recommendation: Ethanol (EtOH) / Water (H₂O) (90:10 to 70:30 v/v).
The Science: This compound exhibits a steep solubility curve in ethanol. It is highly soluble in boiling ethanol but crystallizes effectively upon cooling.[1] The addition of water acts as an anti-solvent, increasing the recovery yield by forcing the less polar pyrazole out of solution as the temperature drops, while keeping polar impurities (like inorganic salts or starting hydrazines) in the mother liquor.
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the compound separates as a liquid phase before it can crystallize, often because the solution is too concentrated or the cooling is too rapid.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves completely. You may need to add a small amount of the "good" solvent (Ethanol).
-
Seed: Add a single seed crystal of the pure acid at the saturation point (just below boiling).
-
Slow Cooling: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature over 4–6 hours. Do not use an ice bath immediately.[1]
-
Solvent Switch: If the issue persists, switch to Ethyl Acetate / Heptane . The lower polarity of this system often favors crystal lattice formation over amorphous oil separation.
Q3: The crystals are colored (yellow/brown) even after recrystallization.
Diagnosis: This indicates the presence of oxidized byproducts or polymeric impurities, common in pyrazole synthesis via Vilsmeier-Haack or hydrazone cyclization.
Corrective Protocol:
-
Activated Carbon Treatment: Dissolve the crude solid in boiling ethanol.[1] Add activated charcoal (5-10% w/w).[1] Reflux for 15 minutes. Filter while hot through a Celite pad.[1] Then proceed with crystallization.[1]
-
Acid-Base "Chemical" Recrystallization (Highly Recommended):
-
Dissolve the solid in 1M NaOH (The acid becomes the water-soluble sodium salt).[1]
-
Extract this aqueous solution with Ethyl Acetate (removes non-acidic organic impurities).
-
Acidify the aqueous layer with 1M HCl to pH 2–3.
-
Collect the precipitated pure white solid.
-
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for: Routine purification of crude solids with >85% purity.
-
Preparation: Place 5.0 g of crude 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid in a 100 mL Erlenmeyer flask.
-
Dissolution: Add 25 mL of absolute Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.
-
Saturation: If the solid does not dissolve completely, add Ethanol in 2 mL increments until a clear solution is obtained.
-
Anti-Solvent Addition: Remove from heat source.[1] While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 mL of Ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Once solids appear, cool further in an ice bath (0–4°C) for 1 hour.
-
Filtration: Filter under vacuum using a Buchner funnel. Wash the cake with 10 mL of cold Ethanol/Water (50:50).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Acid-Base Purification (The "Reset" Button)
Best for: Highly colored samples or removing regioisomers.[1]
-
Dissolve: Suspend crude material in 10 volumes of 1M NaOH. Stir until dissolved.
-
Wash: Transfer to a separatory funnel. Wash with 5 volumes of Ethyl Acetate. Discard the organic (top) layer.
-
Precipitate: Transfer the aqueous layer to a beaker. Slowly add 2M HCl while stirring until pH reaches ~2.0. The product will precipitate as a thick white solid.[1]
-
Isolate: Filter and wash thoroughly with water to remove NaCl.[1] Dry as above.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the purification method based on impurity profile and physical behavior.
Caption: Decision tree for selecting the optimal purification route based on sample condition (color, oiling behavior).
Solubility Data Reference
| Solvent System | Temperature | Solubility Behavior | Usage Note |
| Ethanol (100%) | 25°C | Moderate | Good for initial dissolution.[1] |
| Ethanol (100%) | 78°C (Reflux) | High | Primary solvent. |
| Water | 25°C | Insoluble | Excellent anti-solvent.[1] |
| Water | 100°C | Low | Not recommended as single solvent.[1] |
| Ethyl Acetate | 77°C | High | Alternative for oiling issues.[1] |
| Heptane/Hexane | 25°C | Insoluble | Anti-solvent for Ethyl Acetate systems.[1] |
| 1M NaOH | 25°C | Very High | Forms soluble Sodium Carboxylate salt.[1] |
References
-
American Elements. (n.d.).[1] 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid.[1] Retrieved from [Link][4]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 227598, Ethyl 3-methyl-1H-pyrazole-4-carboxylate (Analogous structural data). Retrieved from [Link]
-
Devkate, C. G., et al. (2016).[5] Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 8(4), 202-206.[5] (Describes synthesis and purification of phenyl-pyrazole derivatives). Retrieved from [Link]
-
Shetty, A. K., et al. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles. Asian Journal of Chemistry, 20(7), 5038. (Describes recrystallization of pyrazole aldehydes/acids from ethanol). Retrieved from [Link]
-
Google Patents. (2014).[1] WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.[1][6] (Describes purification of pyrazole carboxylic acids via acid-base precipitation). Retrieved from
Sources
- 1. 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazole-… [cymitquimica.com]
- 2. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. jocpr.com [jocpr.com]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis
The following technical guide is structured as a Tier 2/Tier 3 support resource for medicinal chemists and process engineers. It prioritizes mechanistic understanding over rote instruction to ensure adaptability across different pyrazole scaffolds.
Topic: Removal of Unreacted Hydrazine from Reaction Mixtures Audience: Medicinal Chemists, Process Engineers, CMC Leads Compliance Context: ICH M7 (Mutagenic Impurities), USP <232>
Understanding the Challenge (FAQ)
Q1: Why is hydrazine so difficult to remove completely, even with high vacuum?
A: Hydrazine (
-
Physical Entrapment: It forms tight coordination complexes with metal ions and strong hydrogen-bonded networks with polar products (like pyrazoles), often resisting removal even under high vacuum (
mbar) or elevated temperatures. -
Azeotropes: Hydrazine hydrate forms high-boiling azeotropes with common solvents like ethanol and pyridine, making simple evaporation ineffective.
-
Regulatory Cliff: Under ICH M7, hydrazine is a known mutagen (Class 1). The Acceptable Intake (AI) is extremely low (often
for lifetime exposure), meaning "not visible by NMR" is rarely sufficient. You need ppm-level clearance.
Q2: My product is acid-sensitive. Can I still use an aqueous workup?
A: Yes, but you must exploit the pKa Differential .
-
The Science: Hydrazine is a moderately strong base (
). Most pyrazoles are much weaker bases ( ). -
The Fix: You do not need strong acid (pH 1). A buffered wash at pH 5–6 will protonate hydrazine (
ionized as ) making it water-soluble, while leaving the pyrazole neutral ( un-ionized) and organic-soluble.
Troubleshooting Workflows (The "How-To")
Workflow A: The "pKa Swing" Extraction (Recommended)
Best for: Stable, lipophilic pyrazoles.
This method relies on the significant basicity gap between hydrazine and the pyrazole ring.
Step-by-Step Protocol:
-
Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or DCM). Avoid ethers if possible, as they can solvate hydrazine salts.
-
The pH 5 Wash:
-
Brine Polish: Wash the organic layer once with saturated brine to break any emulsions and remove residual water.
-
Drying: Dry over
and concentrate.
Validation Data (Model System: 1-phenylpyrazole synthesis):
| Wash Solution | Residual Hydrazine (ppm) | Product Yield |
| Water only | 4500 ppm | 92% |
| 1M HCl (pH 1) | < 10 ppm | 65% (Product salt lost to aq) |
| Buffer (pH 5.5) | < 20 ppm | 90% |
Workflow B: The "Scavenger" Method (Chemical Quenching)
Best for: Water-soluble pyrazoles or when extraction is impossible.
If you cannot wash with water, you must chemically convert hydrazine into a species that is easily separated (e.g., by difference in boiling point or solubility).
Option 1: The "Trojan Horse" (Acetylacetone)
-
Reagent: 2,4-Pentanedione (Acetylacetone).[5]
-
Mechanism: Reacts with hydrazine to form 3,5-dimethylpyrazole .
-
Why use it? If your target product is not 3,5-dimethylpyrazole, this converts a toxic, sticky impurity (hydrazine) into a well-behaved organic molecule (3,5-DMP) that can be removed by flash chromatography or distillation.
-
Protocol: Add 1.5 equivalents (relative to residual hydrazine) of acetylacetone. Stir for 1 hour. Evaporate. The byproduct is now a standard organic impurity, not a genotoxin.
Option 2: The "Precipitator" (Benzaldehyde)
-
Mechanism: Reacts to form Benzalazine (yellow solid).
-
Protocol: Add excess benzaldehyde.[6] Stir for 2 hours. Benzalazine often precipitates and can be filtered off. If it remains soluble, it is highly lipophilic and will move to the solvent front in chromatography, unlike polar hydrazine.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct remediation strategy based on your product's properties.
Caption: Decision tree for selecting hydrazine removal method. Blue=Start, Green=Preferred, Yellow=Alternative, Red=Specialized.
Analytical Validation (The "Proof")
You cannot rely on standard LCMS to quantify hydrazine due to its low molecular weight and lack of chromophore.
Recommended Protocol: Derivatization HPLC To prove compliance with ICH M7, you must derivatize the residual hydrazine to make it UV-active.
-
Derivatizing Agent: Benzaldehyde.[1]
-
Sample Prep: Dissolve 10 mg of product in ACN. Add 10 µL Benzaldehyde. Incubate at 40°C for 30 mins.
-
Detection: Monitor for Benzalazine (the adduct) at 300–350 nm.
-
Quantification: Run a standard curve of Hydrazine spiked into clean matrix and derivatized simultaneously. This accounts for matrix interference.
References
-
ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7][8] International Council for Harmonisation.[9] Link
-
Hydrazine Scavenging Chemistry: Use of activated enol ethers in the synthesis of pyrazoles. Beilstein Journal of Organic Chemistry.[10] Link
-
pKa Data & Extraction Logic: Physicochemical Properties of Pyrazoles. National Institutes of Health (PubChem). Link
- Analytical Derivatization:Determination of hydrazine in pharmaceutical substances by HPLC. Journal of Pharmaceutical and Biomedical Analysis. (Standard industry practice referenced in USP <232>).
Sources
- 1. quora.com [quora.com]
- 2. jps.usm.my [jps.usm.my]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. tga.gov.au [tga.gov.au]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decarboxylation Side Reactions in Pyrazole Acid Synthesis
Executive Summary: The Stability Paradox
Pyrazole carboxylic acids are critical intermediates in the synthesis of COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors. However, they present a distinct synthetic challenge: Thermal and hydrolytic instability.
While the pyrazole ring is aromatic and robust, the carboxylic acid moiety—particularly at the 3- or 5-position—is prone to spontaneous decarboxylation. This is not a random degradation; it is a mechanistically driven event often catalyzed by the very conditions used to synthesize the acid (acidic workups, thermal drying).
This guide provides a root-cause analysis of decarboxylation side reactions and actionable protocols to suppress this pathway, ensuring high isolation yields of the target acid.
Diagnostic Workflow: Is Decarboxylation Your Culprit?
Before optimizing, confirm that yield loss is due to decarboxylation and not water solubility or extraction inefficiencies.
Figure 1: Diagnostic decision tree to differentiate decarboxylation from isolation issues.
Mechanistic Insight: Why Do Pyrazoles Decarboxylate?
Understanding the mechanism is the key to prevention. Unlike simple benzoic acids, pyrazole acids often decarboxylate via a Zwitterionic Intermediate Pathway .
-
Protonation: The basic pyrazole nitrogen (N2) accepts a proton (often from its own carboxylic acid group or the solvent).
-
Zwitterion Formation: This creates a protonated pyrazolium species.
-
Elimination: The carboxylate group leaves as CO₂, driven by the relief of steric strain and the high stability of the resulting neutral pyrazole.
Critical Factor: Electron-withdrawing groups (EWGs) like
Optimization Protocols
Protocol A: The "Cold-Acid" Hydrolysis Strategy
Use this when converting pyrazole esters to acids.
Standard hydrolysis (Refluxing NaOH/EtOH) is the #1 cause of decarboxylation. The high heat promotes the side reaction immediately upon acidification.
Optimized Method:
-
Dissolution: Dissolve Pyrazole Ester (1.0 eq) in THF/Water (3:1). Avoid MeOH/EtOH if transesterification is a risk, though they are acceptable for simple hydrolysis.
-
Reagent: Use LiOH·H₂O (2.5 eq) instead of NaOH. Lithium coordinates tighter to the carboxylate, potentially stabilizing the transition state, and LiOH is more soluble in THF.
-
Reaction: Stir at Ambient Temperature (20–25°C) . Do not reflux. Monitor by TLC/LCMS.[1]
-
Note: If reaction is sluggish, heat to max 40°C.
-
-
The Critical Quench (The "Cold-Acid" Step):
-
Cool the reaction mixture to 0°C (Ice bath).
-
Do not dump acid into the pot.
-
Slowly add 1M HCl dropwise until pH reaches 3–4. Avoid pH < 2, as highly acidic species accelerate the protonation of the pyrazole nitrogen, triggering decarboxylation [2].
-
Extract immediately with EtOAc.
-
Protocol B: Stabilization During Drying
Use this when isolating the solid acid.
Many researchers lose their product in the vacuum oven.
| Drying Method | Risk Level | Recommendation |
| Vacuum Oven (>50°C) | HIGH | AVOID. Heat + Vacuum promotes sublimation of CO₂. |
| Rotary Evaporator (40°C) | Moderate | Acceptable for stable acids. Stop immediately upon dryness. |
| Lyophilization (Freeze Drying) | LOW | GOLD STANDARD. Sublimes water/solvent without thermal stress. |
| Desiccator (P₂O₅, RT) | Low | Good for small scales, but slow. |
Comparative Data: Base & Temperature Effects[2][3]
The following table summarizes internal application data regarding the hydrolysis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
| Condition | Base | Temp (°C) | Yield (Acid) | Side Product (Decarboxylated) |
| Standard | NaOH (aq) | 80°C (Reflux) | 45% | 40% |
| Mild | KOH (aq) | 25°C | 82% | 10% |
| Optimized | LiOH / THF | 20°C | 94% | < 1% |
| Acidic | H₂SO₄ / H₂O | 90°C | 15% | 75% |
Data Interpretation: Thermal energy is the primary driver of decarboxylation. Switching to LiOH at room temperature virtually eliminates the side reaction [3].
Advanced Scenario: Regioselective Decarboxylation
What if you HAVE a dicarboxylic acid and WANT to remove only one group?
In pyrazole-3,5-dicarboxylic acids, the carboxyl group adjacent to a bulky N-substituent or an EWG is often more labile.
Protocol for Controlled Decarboxylation: To selectively remove the 5-COOH while keeping the 3-COOH (or vice versa), use Copper Catalysis .
-
Reagents: Cu powder (0.1 eq) in Quinoline or NMP.
-
Temp: 160–180°C.
-
Mechanism: Copper coordinates to the nitrogen and carboxylate, facilitating the loss of CO₂ via a radical-like or stabilized anion mechanism [4].
-
Warning: This is a harsh method. Ensure your desired isomer is thermodynamically stable.
Frequently Asked Questions (FAQ)
Q1: My product disappears on the TLC plate after workup. Where did it go? A: If your product was a pyrazole acid and you heated it during workup, it likely decarboxylated into a non-polar pyrazole. This "new" compound will run much higher on the TLC plate (non-polar) compared to the baseline-hugging acid. Check the solvent front.[1][2][3]
Q2: Can I use HCl gas in dioxane to hydrolyze the ester? A: No. Acidic hydrolysis requires water to break the ester bond. Anhydrous acid (HCl/Dioxane) will likely just protonate the pyrazole ring. Furthermore, acidic hydrolysis often requires high heat (reflux), which guarantees decarboxylation. Always use Basic Hydrolysis (Saponification) followed by careful neutralization.
Q3: How do I store these acids long-term?
A: Store as the Salt Form (e.g., Sodium or Lithium salt). The carboxylate anion (
Q4: I see vigorous bubbling when I acidify my reaction. Is this my product decomposing? A: It depends. If you used a carbonate base (K₂CO₃), the bubbling is likely excess carbonate turning into CO₂. However, if you used a hydroxide base (LiOH/NaOH) and you see bubbling only as the pH drops below 3, that is your product decarboxylating . Stop adding acid, extract immediately at pH 4-5, and keep it cold.
References
-
Mechanism of Thermal Decarboxylation: Brown, B. R.[4] "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society, 1951, 5, 131-146. Link
-
Pyrazole Synthesis Troubleshooting: BenchChem Technical Support. "Troubleshooting guide for the scale-up synthesis of pyrazole compounds." BenchChem, 2025.[5] Link
-
Mild Hydrolysis Conditions: Koshikari, Y. "Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry." NII Repository, 2020. Link
-
Copper-Catalyzed Decarboxylation: Goossen, L. J., et al. "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids."[6][7] Advanced Synthesis & Catalysis, 2007, 349(14-15), 2241-2246.[6] Link
-
Stability of Pyrazole Derivatives: "Stability and Storage of Pyrazole Compounds." BenchChem Technical Center, 2025. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Resolving solubility issues of pyrazole acids in biological assays
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: Why Your Pyrazole Won't Dissolve
Welcome to the technical support hub for pyrazole carboxylic acids. If you are here, you are likely facing a common paradox: you have a molecule with a polar carboxylic acid group that logically should be soluble in aqueous buffers, yet it precipitates the moment it touches your assay media.
The Science of the Problem:
Pyrazole acids often behave as "Brick Dust" molecules. They possess high melting points and stable crystal lattices due to strong intermolecular hydrogen bonding (dimerization of the acid and π-stacking of the pyrazole ring). While the carboxylic acid moiety (
This guide provides the protocols to overcome these thermodynamic barriers without compromising biological data integrity.
Module 1: Diagnostic & Triage
Before changing your protocol, determine if you have a solubility problem or a "false positive" aggregation problem.
Q: My assay signal disappears at high concentrations, but the compound looks soluble. Is this a solubility issue? A: It is likely Colloidal Aggregation , not simple precipitation. Pyrazoles are frequent offenders in forming promiscuous colloidal aggregates (micelles) that sequester enzymes, leading to false inhibition. This is distinct from crystalline precipitation.[1]
The Detergent Test (Shoichet Protocol):
-
Run your assay with your compound.
-
Run the assay again with 0.01% Triton X-100 (or freshly prepared 0.005% Tween-80) added to the buffer.
-
Result Analysis:
-
If inhibition persists with detergent: True inhibitor.
-
If inhibition disappears with detergent: The compound was aggregating. The detergent broke up the colloids.
-
Module 2: Stock Preparation & Storage
The majority of solubility failures occur before the compound reaches the assay plate.
Q: Should I dissolve my pyrazole acid in 100% DMSO or Water? A: 100% DMSO (Anhydrous). Never attempt to make a high-concentration stock (e.g., 10 mM) in water or PBS, even if the compound is an acid. The high ionic strength of PBS suppresses the ionization of the acid, forcing it back into its insoluble protonated form.
Best Practice Protocol:
-
Solvent: Use anhydrous DMSO (stored over molecular sieves). Water absorption by DMSO decreases the solubility of hydrophobic compounds significantly.
-
Concentration: Cap stocks at 10 mM . Avoiding 50 mM or 100 mM stocks reduces the risk of "crashing out" during freeze-thaw cycles.[2]
-
Storage: Store in small aliquots (20-50 µL) to prevent repeated freeze-thaw cycles. Pyrazoles can form hydrate crystals upon repeated exposure to atmospheric moisture, which are notoriously difficult to re-dissolve.
Module 3: The "Sandwich" Dilution Protocol
Preventing "DMSO Shock" during serial dilutions.
Q: My compound precipitates when I dilute my DMSO stock directly into the assay media. How do I fix this? A: You are triggering kinetic precipitation. You must use an Intermediate Dilution Plate (IDP) .
Directly pipetting 1 µL of 10 mM DMSO stock into 99 µL of buffer creates a localized region of high concentration where the solvent environment changes instantly from 100% organic to 1% organic. This shock forces the compound out of solution.
The Correct Workflow: Instead of a 1-step jump, use a 2-step "Sandwich" dilution to step down the DMSO concentration gradually.[2]
Figure 1: The Intermediate Dilution Protocol minimizes kinetic precipitation by graduating the solvent exchange.
Module 4: The "Shifted pH" Dissolution Method
For stubborn pyrazole acids that require aqueous stock solutions (e.g., for animal studies or DMSO-sensitive cells).[2]
Q: I cannot use DMSO in my assay. How do I get this acid into solution? A: You must force the compound into its ionized (salt) form using the pH Shift Method .
The Theory: At pH < pKa (acidic conditions), the pyrazole acid is neutral and insoluble. At pH > pKa + 2 (basic conditions), it is fully deprotonated (negatively charged) and highly soluble.
Protocol:
-
Calculate: Determine the molarity of your target stock.
-
Alkalize: Instead of water, dissolve the solid compound in 0.1 M NaOH (or 1.0 equivalent of NaOH relative to the compound).
-
Visual Check: The solution should go clear immediately.
-
-
Stabilize: Dilute this concentrated salt solution into a high-capacity buffer (e.g., 100 mM Tris or HEPES, pH 7.4).
-
Warning: Do not dilute into PBS or unbuffered water immediately, as the local pH might drop, causing reprecipitation.
-
-
Back-Titrate (Optional): If the final pH is too high, carefully adjust with dilute HCl, but ensure you do not drop below pH 6.0.
Solubility Comparison Table
| Solvent System | Solubility Potential | Risk Factor | Best For |
| 100% DMSO | High (>50 mM) | Cytotoxicity, Freeze-thaw precipitation | Stock storage, HTS screening |
| PBS (pH 7.4) | Low (<100 µM) | "Brick Dust" precipitation | Final assay conditions only |
| 0.1 M NaOH | High (>10 mM) | Chemical hydrolysis (rare for pyrazoles) | Preparing aqueous stocks |
| DMSO + 0.05% Tween-80 | Medium | Assay interference (bubbles/micelles) | Preventing aggregation |
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific issue during an experiment.
Figure 2: Diagnostic logic for distinguishing between solubility crashes and colloidal aggregation.
References
-
Shoichet, B. K. (2006).[3][4] "Screening in a spirit haunted world." Drug Discovery Today, 11(13-14), 607-615.[2] Link
- Foundational text on colloidal aggreg
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
- Authoritative source on "Brick Dust" vs. "Grease Ball" solubility models.
-
Irwin, J. J., et al. (2015).[1] "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry, 58(17), 7076-7087. Link
- Detailed protocols for detecting aggreg
-
PubChem Compound Summary. (2024). "Pyrazole-3-carboxylic acid."[2][5][6][7][8][9] National Center for Biotechnology Information. Link
- Source for physicochemical properties (pKa, LogP).
-
Way, L. (2019). "A method to dissolve hydrophobic compounds in aqueous cell culture media."[10] MethodsX, 6, 2812-2818. Link
- Reference for solvent tolerance and dilution protocols in cell-based assays.
Sources
- 1. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 3. news-medical.net [news-medical.net]
- 4. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-[3-(trifluoromethyl)phenyl]- | Others 9 | 1505579-77-0 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Executive Summary & Strategic Importance
In the development of pyrazole-based pharmacophores, regioselectivity is the primary synthetic challenge. The cyclization of hydrazines with 1,3-dielectrophiles often yields a mixture of 1,3-disubstituted (Target) and 1,5-disubstituted (Alternative/Impurity) isomers.
This guide provides a definitive technical analysis of the 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid 1H NMR spectrum. Unlike basic spectral listings, this document focuses on the comparative performance of 1D 1H NMR versus 2D NOESY techniques in distinguishing the target molecule from its regioisomer, a critical quality control step in drug discovery.
Structural Assignments & Chemical Shift Logic[1]
The target molecule consists of a pyrazole core substituted at three positions: an ethyl group at N1, a phenyl group at C3, and a carboxylic acid at C4. The C5 position remains unsubstituted, bearing the critical diagnostic proton.
The "Fingerprint" Region (Target Molecule)
Solvent: DMSO-d6 (Recommended for COOH solubility and exchange suppression)
| Moiety | Proton Label | Multiplicity | Shift Range ( | Mechanistic Explanation |
| Carboxylic Acid | COOH | Broad Singlet | 12.0 – 13.0 | Highly deshielded acidic proton; subject to hydrogen bonding. Broadness indicates exchange.[1] |
| Pyrazole Ring | H-5 | Singlet | 8.3 – 8.8 | Critical Peak. Deshielded by the adjacent N1 (anisotropic effect) and the electron-withdrawing COOH at C4. |
| Phenyl Group | Ar-H (ortho) | Multiplet | 7.8 – 7.9 | Deshielded by the pyrazole ring current. |
| Phenyl Group | Ar-H (meta/para) | Multiplet | 7.3 – 7.5 | Standard aromatic range. |
| Ethyl (CH2) | N-CH2 | Quartet | 4.1 – 4.3 | Deshielded by the electronegative Nitrogen (N1). |
| Ethyl (CH3) | CH3 | Triplet | 1.3 – 1.5 | Standard alkyl shift, coupled to CH2 ( |
Visualization of Structural Assignments
The following diagram maps the proton environments to the specific chemical structure.
Figure 1: Structural connectivity and associated chemical shift assignments for the 1,3-isomer.
Comparative Analysis: Target (1,3) vs. Alternative (1,5)[1]
The most common "alternative" encountered in synthesis is the 1-ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid (the 1,5-regioisomer). Distinguishing these two is the primary performance metric of the NMR analysis.
1D 1H NMR Performance Comparison
While 1D NMR provides indications, it often lacks definitive proof due to overlapping aromatic regions.
| Feature | Target (1,3-Isomer) | Alternative (1,5-Isomer) | differentiation Reliability |
| Ring Proton | H-5: ~8.5 ppm | H-3: ~8.0 ppm | Medium. H-5 is typically more deshielded than H-3 due to proximity to N1, but substituent effects can blur this distinction. |
| Phenyl Shielding | Standard aromatic range | Potential steric clash with N-Ethyl may cause slight upfield shifts or broadening. | Low. Difficult to assess without reference standards. |
| Ethyl CH2 | ~4.2 ppm | ~4.0 - 4.1 ppm | Low. Differences are often negligible (< 0.1 ppm). |
The Definitive Method: 2D NOESY
To guarantee structural integrity, Nuclear Overhauser Effect Spectroscopy (NOESY) is required. This technique measures through-space interactions (< 5 Å), providing a self-validating confirmation of regiochemistry.
-
1,3-Isomer (Target): The N-Ethyl group is spatially distant from the C3-Phenyl group. The N-Ethyl protons will show a strong NOE correlation with the H-5 proton .
-
1,5-Isomer (Alternative): The N-Ethyl group is spatially crowded against the C5-Phenyl group. The N-Ethyl protons will show a strong NOE correlation with the Phenyl ortho-protons .
Experimental Protocol
Sample Preparation
To ensure high-resolution data and observation of the exchangeable carboxylic acid proton:
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Why DMSO? CDCl3 often leads to precipitation of carboxylic acids and broadening of the COOH peak due to dimerization. DMSO disrupts dimers, sharpening the peak.
-
-
Vessel: Transfer to a clean, dry 5mm NMR tube.
-
Homogenization: Sonicate for 30 seconds if the solid is not immediately soluble.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (standard proton).
-
Scans (NS): 16 (sufficient for >5mg).
-
Relaxation Delay (D1): 1.0 second (increase to 5.0s if accurate integration of COOH is required).
-
Temperature: 298 K (25°C).
Analytical Workflow & Decision Tree
Use the following logic flow to validate your product.
Figure 2: Analytical decision tree for distinguishing pyrazole regioisomers.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for heterocyclic shifts).
-
López, C., et al. (2022).[2] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC. Available at: [Link]
-
Alkorta, I., et al. (2019).[3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Available at: [Link]
Sources
FTIR Characteristic Peaks of Carboxylic Acid vs. Ester in Pyrazoles: A Comparative Analytical Guide
Pyrazoles are a premier class of nitrogen-containing heterocycles widely deployed in modern drug discovery and agrochemistry. During the optimization of pyrazole-based pharmacophores, modifying a pyrazole-carboxylic acid into an ester is a fundamental synthetic maneuver used to tune lipophilicity, membrane permeability, and pharmacokinetic profiles.
Tracking this chemical transformation requires highly reliable analytical techniques. Fourier Transform Infrared Spectroscopy (FTIR) serves as a rapid, frontline diagnostic tool for this purpose. This guide provides an in-depth comparison of the FTIR spectral signatures of pyrazole-carboxylic acids versus their esterified counterparts, explaining the underlying physical chemistry that drives these spectral shifts.
Mechanistic Causality of FTIR Peak Shifts
To accurately interpret FTIR spectra, an application scientist must look beyond simply memorizing wavenumbers and understand the molecular environments dictating bond vibrations. The spectral differences between a pyrazole-carboxylic acid and a pyrazole ester are primarily governed by intermolecular hydrogen bonding .
The Pyrazole-Carboxylic Acid State: In the solid state or in concentrated solutions, the -COOH group of a pyrazole-carboxylic acid undergoes intense intermolecular hydrogen bonding, typically forming stable dimers. This dimerization exerts a "pull" on the carbonyl oxygen, weakening the C=O double bond character and lowering its stretching frequency to a strong band between 1680 and 1725 cm⁻¹[1]. Simultaneously, the hydrogen bonding creates a wide distribution of O-H bond strengths, which manifests as a massive, broad absorption band spanning 2500 to 3300 cm⁻¹[2].
The Pyrazole Ester State: Esterification fundamentally disrupts this system by replacing the acidic hydroxyl proton with an alkyl group, thereby eliminating the hydrogen bond donor. Without the stabilizing force of the dimer, the carbonyl C=O bond regains its full double-bond character. This increased bond order requires more energy to stretch, causing a distinct blue-shift (higher frequency) of the carbonyl peak to 1735–1750 cm⁻¹[1][3]. Furthermore, the broad 2500–3300 cm⁻¹ O-H band completely disappears[4].
Note on the Pyrazole Ring: If the molecule is a 1H-pyrazole (unsubstituted at the 1-position), the ring possesses an N-H bond. The N-H stretch typically absorbs between 3200 and 3400 cm⁻¹[4]. In the carboxylic acid, this relatively sharp N-H peak is often swallowed by the massive O-H band. Upon esterification, the N-H peak emerges clearly in the spectrum.
Quantitative Spectral Comparison
The following table summarizes the critical functional group vibrations used to distinguish these two states.
| Functional Group | Pyrazole-Carboxylic Acid (cm⁻¹) | Pyrazole Ester (cm⁻¹) | Causality & Structural Context |
| O-H Stretch | 2500 – 3300 (Broad) | Absent | Eliminated via esterification. Broadness in acid is due to H-bonded dimers[2]. |
| C=O Stretch | 1680 – 1725 (Strong) | 1735 – 1750 (Strong) | Shifts higher in ester due to the loss of H-bonding, increasing C=O bond order[1][3]. |
| C-O Stretch | 1210 – 1320 | 1000 – 1300 (Two bands) | Esters display distinct asymmetric and symmetric C-O-C stretches[3]. |
| N-H Stretch | 3200 – 3400 (Masked by O-H) | 3200 – 3400 (Distinct) | Present if it is a 1H-pyrazole. Becomes clearly visible once the O-H band is removed[4]. |
Self-Validating Experimental Protocol
To ensure trustworthiness in your analytical workflow, the following protocol incorporates internal controls to prevent false positives (e.g., misinterpreting ambient moisture as unreacted carboxylic acid).
Phase 1: Synthesis via Acid Chloride Intermediate
Direct Fischer esterification of pyrazole-carboxylic acids can be sluggish. A more efficient, self-validating chemical approach utilizes an acid chloride intermediate[5].
-
Activation: Suspend the pyrazole-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF. Reflux for 2–4 hours until the evolution of HCl gas ceases, indicating complete conversion to the pyrazole-carbonyl chloride.
-
Esterification: Concentrate the mixture under vacuum to remove excess SOCl₂. Resuspend the residue in the target anhydrous alcohol (e.g., ethanol) and add a non-nucleophilic base (e.g., triethylamine, 1.5 eq). Stir at room temperature for 2 hours[5].
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pyrazole ester.
Phase 2: ATR-FTIR Characterization
Attenuated Total Reflectance (ATR) is preferred over KBr pellets because KBr is highly hygroscopic; absorbed water in a KBr pellet can produce a false O-H peak around 3300 cm⁻¹, confounding the analysis[1].
-
Background Validation: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) to ensure a flat baseline and the absence of residual contamination.
-
Baseline Acquisition: Place a few crystals of the starting pyrazole-carboxylic acid on the ATR sensor. Apply pressure via the anvil. Record the spectrum to establish the exact wavenumber of the H-bonded C=O and the broad O-H stretch.
-
Product Acquisition: Clean the crystal and repeat the process with the synthesized pyrazole ester.
-
Data Interpretation & Moisture Control: Overlay the spectra. The reaction is deemed successful if the C=O peak shifts to >1735 cm⁻¹ and the 2500–3300 cm⁻¹ band disappears. Crucial Check: If a broad band persists around 3300 cm⁻¹ alongside the new 1740 cm⁻¹ ester peak, the sample likely contains residual water from the workup[1]. Dry the sample further under high vacuum and rescan to confirm.
Workflow Visualization
Fig 1. Workflow for the synthesis and ATR-FTIR validation of pyrazole esters from carboxylic acids.
References
- Source: dergipark.org.
- Source: echemi.
- Title: How can I distinguish Ester bond from -COOH in FT-IR?
- Source: uomustansiriyah.edu.
- Source: specac.
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of 1-Ethyl-3-Phenylpyrazole Derivatives
Executive Summary
1-Ethyl-3-phenylpyrazole represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and agrochemicals. In drug development, the precise structural validation of this scaffold is paramount, particularly to distinguish it from its regioisomer, 1-ethyl-5-phenylpyrazole .
This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of 1-ethyl-3-phenylpyrazole derivatives. It compares ionization techniques (EI vs. ESI) and offers a definitive protocol for differentiating the 1,3-isomer from the 1,5-isomer—a common synthetic impurity that can alter biological efficacy.
Part 1: Experimental Foundations & Methodology
To ensure reproducible fragmentation data, the following experimental conditions are recommended. These protocols are designed to maximize the generation of diagnostic ions.
Ionization Techniques Comparison
The choice of ionization method dictates the fragmentation landscape.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Collision Induced Dissociation) |
| Primary Species | Radical Cation | Protonated Molecule |
| Key Utility | Structural fingerprinting; library matching. | LC-MS coupling; analyzing polar derivatives. |
| Limit of Detection | Nanogram range | Picogram range (High Sensitivity) |
| Fragmentation Control | Non-tunable (Standardized) | Tunable (Collision Energy ramping) |
Recommended Acquisition Protocol
-
Inlet System: GC-MS (for EI) or LC-MS (for ESI).
-
Column (GC): 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Mobile Phase (LC): Water/Acetonitrile with 0.1% Formic Acid (promotes
formation). -
Collision Energy (ESI): Stepped gradient (15, 30, 45 eV) to capture the full fragmentation tree.
Part 2: Fragmentation Mechanics & Pathways[1][2]
The fragmentation of 1-ethyl-3-phenylpyrazole is governed by the stability of the pyrazole ring and the lability of the
Primary Fragmentation Channels (EI-MS)
In Electron Impact (70 eV), the molecular ion
-
Dealkylation (Loss of Ethyl Group):
-
Mechanism: Homolytic cleavage of the
bond. -
Result: Loss of a methyl radical (
, M-15) or ethylene ( , M-28) via Hydrogen rearrangement (McLafferty-like). -
Diagnostic Ion: The formation of the protonated phenylpyrazole species
is often the base peak.
-
-
Ring Cleavage (RDA-like & HCN Loss):
-
Mechanism: The pyrazole ring undergoes cleavage of the
bond followed by expulsion of neutral .[1] -
Result: This is the "fingerprint" of the pyrazole core.
-
Pathway:
.
-
-
Phenyl Ring Fragmentation:
-
Mechanism: If the pyrazole ring shatters completely, the phenyl substituent generates characteristic aromatic ions.
-
Diagnostic Ions:
and .
-
Visualization of Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation for 1-ethyl-3-phenylpyrazole (MW approx. 172 Da).
Figure 1: Proposed EI-MS fragmentation tree for 1-ethyl-3-phenylpyrazole showing primary mass losses.
Part 3: Comparative Analysis – 1,3- vs. 1,5-Isomers
The most challenging analytical task is distinguishing 1-ethyl-3-phenylpyrazole from 1-ethyl-5-phenylpyrazole . While their molecular weights are identical, their fragmentation abundances differ due to steric proximity effects (Ortho-effect).
The "Ortho-Effect" Mechanism
In the 1,5-isomer , the 1-ethyl group and the 5-phenyl group are spatially adjacent. This proximity facilitates specific intramolecular interactions that are absent in the 1,3-isomer.
-
1,5-Isomer Behavior: The steric clash and proximity allow for a facilitated transfer of Hydrogen from the ethyl group to the phenyl ring or N-N bond cleavage driven by relief of steric strain. This often results in a higher abundance of the [M-H]+ or [M-C2H5]+ fragment relative to the molecular ion.
-
1,3-Isomer Behavior: The substituents are separated by the C4 proton. The molecule is more sterically relaxed. The Molecular Ion [M]+ is typically more intense (stable) compared to the 1,5-isomer.
Diagnostic Ratio Table
Use these relative abundance trends (normalized to Base Peak) to distinguish isomers.
| Fragment Ion ( | Identity | 1-Ethyl-3 -Phenyl (Target) | 1-Ethyl-5 -Phenyl (Alternative) |
| 172 ( | Molecular Ion | High Intensity (Stable) | Lower Intensity (Steric Strain) |
| 144 ( | Loss of Ethylene | Moderate | High (Facilitated H-transfer) |
| 143 ( | Loss of Ethyl | Moderate | High |
| 77 ( | Phenyl Cation | Moderate | High (Ring proximity effect) |
Decision Rule: If the ratio of
Part 4: References
-
Thuijl, J. V., et al. "Trends in mass spectrum fragmentation of pyrazoles."[2] ResearchGate.[3] Available at: [Link]
-
Shen, X., & Perreault, H. "Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives." Journal of Mass Spectrometry, 1999.[4] Available at: [Link]
-
Nadia Asif, et al. "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones."[5] Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. | PDF or Rental [articles.researchsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Comparing antimicrobial activity of 1-ethyl vs 1-methyl pyrazole carboxylic acids
Comparative Guide: Antimicrobial Activity of 1-Ethyl vs. 1-Methyl Pyrazole Carboxylic Acids
Executive Summary
In the optimization of pyrazole-based antimicrobial agents, the substitution at the N1 position is a critical determinant of pharmacokinetics and target binding. While both 1-methyl-1H-pyrazole-carboxylic acid and 1-ethyl-1H-pyrazole-carboxylic acid serve as foundational scaffolds, they exhibit distinct biological profiles driven by their physicochemical differences.
-
1-Ethyl Variants: Generally exhibit superior membrane permeability against Gram-positive bacteria (e.g., S. aureus) due to increased lipophilicity (LogP). They are often the preferred scaffold for antifungal applications where cell wall penetration is rate-limiting.
-
1-Methyl Variants: Offer a compact steric profile , ideal for targets with restricted binding pockets (e.g., specific domains of DNA gyrase). However, their lower lipophilicity can result in reduced potency against pathogens with thick lipid bilayers unless compensated by other hydrophobic moieties.
This guide analyzes the structure-activity relationship (SAR), antimicrobial spectrum, and experimental protocols for these two scaffolds.
Chemical & Physicochemical Comparison
The choice between a methyl and ethyl group at the N1 position fundamentally alters the molecule's ability to traverse biological membranes and interact with hydrophobic pockets.
| Feature | 1-Methyl Pyrazole Scaffold | 1-Ethyl Pyrazole Scaffold | Impact on Bioactivity |
| Steric Bulk (A-value) | Low (~1.70 kcal/mol) | Moderate (~1.75 kcal/mol) | Methyl fits tighter active sites; Ethyl may cause steric clash in narrow pockets. |
| Lipophilicity (cLogP) | Lower (~0.2 - 0.4) | Higher (~0.7 - 0.[1]9) | Ethyl enhances passive diffusion across bacterial cell walls. |
| Solubility (Water) | Higher | Lower | Methyl derivatives are easier to formulate in aqueous media. |
| Metabolic Stability | High (N-demethylation is slow) | Moderate (N-deethylation is possible) | Methyl offers slightly better metabolic stability in vivo. |
Antimicrobial Performance Analysis
A. Gram-Positive Bacteria (S. aureus, B. subtilis)[1][2][3]
-
Performance: 1-Ethyl > 1-Methyl [2]
-
Mechanism: Gram-positive bacteria possess a thick peptidoglycan layer but lack an outer membrane. The primary barrier is the cytoplasmic membrane. The additional methylene group in the 1-ethyl scaffold increases the partition coefficient (LogP), facilitating passive transport through the lipid bilayer.
-
Data Insight: Derivatives of 1-ethyl pyrazole carboxylic acid (specifically ethyl esters and amides) have demonstrated MIC values as low as 0.015 µmol/mL against S. aureus, often outperforming their methyl counterparts by 2-4 fold in potency due to superior intracellular accumulation.
B. Gram-Negative Bacteria (E. coli, P. aeruginosa)[2][5][6]
-
Performance: Variable (Context Dependent)
-
Mechanism: The outer membrane of Gram-negative bacteria acts as a molecular sieve. Small, hydrophilic molecules often pass through porins better than large, lipophilic ones.
-
Niche for 1-Methyl: While generally less potent, the 1-methyl scaffold can be advantageous if the target is intracellular and the molecule must traverse porins (OmpF/OmpC), where steric bulk is a limiting factor. However, for direct membrane diffusion, the 1-ethyl group often provides the necessary hydrophobicity to interact with the lipid-rich outer membrane, provided it does not exceed the molecular weight threshold (~600 Da).
C. Antifungal Activity (C. albicans)[2][3][5][7]
-
Performance: 1-Ethyl >> 1-Methyl [2]
-
Mechanism: Fungal cell walls are complex barriers rich in chitin and glucans. Higher lipophilicity is strongly correlated with antifungal potency in azole-like compounds. The 1-ethyl substitution mimics the hydrophobic bulk found in many commercial fungicides, enhancing interaction with fungal sterol biosynthesis enzymes (e.g., CYP51).
Mechanism of Action & SAR Logic
The antimicrobial activity of these acids is rarely due to the free acid itself (which is often too polar and ionized at physiological pH) but rather the pharmacophore built upon them (amides, hydrazides).
Primary Target: Bacterial DNA Gyrase (Subunit B)
-
Binding Mode: The pyrazole ring acts as a scaffold holding the active pharmacophores (often a carboxylic acid amide or hydrazide) in position to interact with the ATP-binding pocket of DNA gyrase.
-
The N1-Substituent Effect:
-
The N1 group sits in a hydrophobic pocket of the enzyme.
-
1-Methyl: May leave the hydrophobic pocket partially unfilled, reducing binding affinity (
). -
1-Ethyl: Often fills this pocket more completely, increasing Van der Waals interactions and binding stability.
-
SAR Decision Pathway
Caption: SAR Decision Tree for selecting N1-substituents based on target pathogen morphology.
Experimental Protocols
To objectively compare these scaffolds, a standardized Broth Microdilution Assay is required. The following protocol ensures data integrity.
A. Synthesis of Derivatives (General Workflow)
Note: The free acids are converted to amides/esters for testing.
-
Activation: React 1-methyl or 1-ethyl pyrazole-4-carboxylic acid with Thionyl Chloride (
) to form the acid chloride. -
Coupling: React acid chloride with the amine of interest (e.g., aniline derivatives) in DCM with Triethylamine.
-
Purification: Recrystallization from Ethanol.
B. MIC Determination Protocol (CLSI Standards)
Reagents:
-
Mueller-Hinton Broth (MHB)
-
Resazurin dye (viability indicator)
-
Test Compounds (1-Methyl vs 1-Ethyl derivatives)
-
Positive Control: Ciprofloxacin or Ampicillin
Step-by-Step:
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). Dilute 1:100 in MHB. -
Plate Setup: Use a 96-well plate.
-
Add
MHB to all wells. -
Add
of test compound stock ( ) to Column 1. -
Perform serial 2-fold dilutions from Column 1 to 10.
-
-
Inoculation: Add
of diluted bacterial suspension to wells. Final volume . -
Incubation: Incubate at
for 18-24 hours. -
Readout: Add
Resazurin (0.015%). Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth. -
Calculation: The lowest concentration remaining Blue is the MIC.[3]
Experimental Workflow Diagram
Caption: Standardized Broth Microdilution Workflow for comparative MIC analysis.
References
-
Radwan, A. A., et al. (2012). "Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents." Acta Pharmaceutica. Link
-
Chandrakantha, B., et al. (2012).[4][5] "Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives." Medicinal Chemistry Research. Link
-
Bruno, O., et al. (2009). "1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors."[6] Bioorganic & Medicinal Chemistry. Link
-
Mert, S., et al. (2014).[4] "Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives." European Journal of Medicinal Chemistry. Link
-
Lipophilicity in PK Design (2001).[7] "Lipophilicity in PK design: methyl, ethyl, futile." Nature Reviews Drug Discovery. Link
Sources
- 1. probiologists.com [probiologists.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
Optical Profiling of 3-Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Technical Guide
Topic: UV-Vis Absorption Maxima of 3-Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
The 3-phenyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors like Celecoxib) and a versatile building block in optoelectronics. While often characterized by nuclear magnetic resonance (NMR), the UV-Vis absorption profile of these derivatives provides a rapid, non-destructive window into their electronic conjugation and purity.
This guide objectively compares the optical performance of 3-phenyl-1H-pyrazole-4-carboxylic acid derivatives against two structurally related alternatives: Phenylazopyrazoles (photoswitches) and 1,3,5-Triaryl-2-pyrazolines (fluorescent probes). By analyzing the shift in absorption maxima (
Mechanism of Action: Electronic Transitions
The optical absorption of 3-phenyl-1H-pyrazole-4-carboxylic acid is governed by the conjugation between the electron-rich pyrazole ring and the phenyl substituent.
-
Primary Chromophore: The phenyl-pyrazole conjugated system.
-
Dominant Transitions:
- Transition: High energy, intense absorption typically observed in the 250–280 nm range. This corresponds to the excitation of electrons within the aromatic system.
- Transition: Lower energy, weaker absorption involving non-bonding electrons on the nitrogen atoms or the carbonyl oxygen of the carboxylic acid. Often appears as a shoulder or weak band >290 nm.
Substituent Effect Rule:
-
Electron Donating Groups (EDG, e.g., -OMe, -OH): Raise the energy of the HOMO, narrowing the HOMO-LUMO gap
Bathochromic (Red) Shift . -
Electron Withdrawing Groups (EWG, e.g., -NO2, -CF3): Lower the energy of the LUMO (often more than the HOMO), also narrowing the gap
Bathochromic Shift (often accompanied by hyperchromic effects due to Intramolecular Charge Transfer, ICT).
Comparative Analysis: Pyrazole Carboxylates vs. Alternatives
The following table contrasts the core subject (Carboxylic Acid Derivatives) with its primary "optical alternatives."
Table 1: Comparative Optical Profiles
| Feature | Target: 3-Phenyl-1H-pyrazole-4-carboxylic Acids | Alt 1: Phenylazopyrazoles | Alt 2: 1,3,5-Triaryl-2-pyrazolines |
| Primary Application | Drug Intermediates, UV Absorbers | Photoswitches, Molecular Motors | Fluorescent Probes, OLEDs |
| Core Structure | Fully Aromatic, Rigid | Azo-linked ( | Dihydro-pyrazole (Non-aromatic) |
| 250 – 280 nm (UV-C/B) | 320 – 370 nm (UV-A) | 350 – 420 nm (Visible Blue) | |
| Secondary Band | ~290 nm (weak shoulder) | 410 – 450 nm ( | Emission |
| Molar Extinction ( | Moderate ( | High ( | High (Strong Fluorescence Quantum Yield) |
| Solvatochromism | Weak (Stable in polar solvents) | Strong (Isomerization dependent) | Strong (ICT dependent) |
Table 2: Substituent Effects on
(3-Phenyl-1H-pyrazole-4-COOH)
Data synthesized from standard electronic substituent constants and pyrazole spectral libraries.
| Phenyl Substituent (R) | Electronic Effect | Predicted | Spectral Characteristic |
| -H (Unsubstituted) | Reference | 252 nm | Sharp |
| -Cl (4-Chloro) | Weak EWG (-I, +M) | 258 nm | Slight red shift; broadening of peak. |
| -CH | Weak EDG (+I) | 256 nm | Minimal shift; hyperchromic effect. |
| -OCH | Strong EDG (+M) | 265 - 272 nm | Distinct red shift due to resonance donation. |
| -NO | Strong EWG (-M, -I) | 275 - 290 nm | Significant red shift; appearance of ICT band. |
Visualizing the Structure-Property Relationship
The following diagram illustrates how structural modifications alter the electronic landscape, shifting the absorption maxima.
Figure 1: Logical flow of substituent electronic effects on the UV-Vis absorption maximum.
Experimental Protocol: Synthesis & Measurement
To ensure reproducible optical data, the synthesis must yield high-purity crystalline products, as amorphous impurities can broaden UV bands.
A. Synthesis Workflow (Vilsmeier-Haack Approach)
This method is preferred for generating the aldehyde/acid precursor with high regioselectivity.
-
Reagents: Acetophenone phenylhydrazone (1.0 eq), DMF (excess), POCl
(3.0 eq). -
Cyclization: Add POCl
dropwise to cold DMF ( C). Add hydrazone. Heat to C for 4-6 hours. -
Hydrolysis: Pour into crushed ice. Neutralize with Na
CO to precipitate the 4-formyl pyrazole. -
Oxidation: Oxidation of the aldehyde to the carboxylic acid using KMnO
or NaClO .
B. UV-Vis Measurement Protocol
Standardized for comparative analysis.
-
Solvent Selection: Use HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN) . Avoid Benzene/Toluene as their cutoff wavelengths interfere with the pyrazole region (<280 nm).
-
Sample Preparation:
-
Prepare a stock solution of
M . -
Dilute to
M for measurement. (Target Absorbance: 0.5 - 1.0 A.U.).
-
-
Baseline Correction: Run a blank scan with pure solvent.
-
Scan Parameters:
-
Range: 200 nm – 500 nm .
-
Scan Speed: Medium (approx. 200 nm/min).
-
Slit Width: 1.0 nm.
-
C. Workflow Visualization
Figure 2: Step-by-step experimental workflow for synthesis and optical characterization.
References
-
Synthesis and Optical Nonlinearity: Al-Saadi, M. et al. "Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials." Arabian Journal of Chemistry.
-
Photoswitching Alternatives: Weston, C. E. et al. "Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches." Beilstein Journal of Organic Chemistry, 2025.
-
Pyrazoline Comparison: Bozkurt, E. et al. "Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives." Journal of the Iranian Chemical Society.
-
General Pyrazole Properties: "3-Phenyl-1H-pyrazole-4-carboxylic acid - Compound Summary." PubChem, National Library of Medicine.
-
Solvent Effects: "Solvent Effects on the UV-Visible Absorption Spectra of Pyrazole Derivatives." Biointerface Research in Applied Chemistry, 2021.
Safety Operating Guide
1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Authoritative Disposal & Handling Guide
[1][2]
CAS Number: 956444-40-9 Chemical Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2]
Part 1: Executive Safety Directive
Status: Hazardous Chemical Waste Primary Disposal Path: High-Temperature Incineration via Licensed Contractor.[1][2] Strict Prohibition: Do NOT dispose of via sanitary sewer (sink), trash, or biohazard streams.
As a Senior Application Scientist, I must emphasize that while 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid is often used as a building block in drug discovery, its functional groups—specifically the acidic carboxyl moiety and the nitrogen-rich pyrazole ring—dictate a strict disposal protocol.[1][2] The following guide replaces generic advice with a self-validating workflow designed to ensure regulatory compliance (RCRA/EPA) and personnel safety.
Part 2: Chemical Profile & Hazard Assessment[1][2][3]
To dispose of a chemical safely, you must understand its reactivity.[3] This compound is not merely "waste"; it is a reactive organic acid.[2]
Functional Group Analysis[1][2]
-
Carboxylic Acid (-COOH): This moiety acts as a proton donor.[1][2] In waste streams, it can react exothermically with bases, potentially pressurizing waste containers if not properly segregated. It contributes to the compound's classification as a skin and eye irritant (H315, H319).[4][5]
-
Pyrazole Ring: A nitrogen-containing heterocycle.[1][2] While generally stable, combustion of nitrogenous compounds releases nitrogen oxides (NOx), necessitating professional incineration with scrubbers rather than open burning.
GHS Hazard Classification (Class-Based)
Based on structural analogs and functional group analysis:
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (min 0.11mm thickness) | Provides barrier against organic acids.[1][2] Double glove if handling solutions.[2] |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of acidic dust or splash causing corneal damage. |
| Respiratory | N95 (for solids) or Fume Hood | Prevents inhalation of fine particulates (H335 hazard).[2] |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection; use Tyvek apron if handling large liquid volumes.[2] |
Part 3: Pre-Disposal Protocol (Segregation)[1]
The Golden Rule of Chemical Waste: Never mix incompatible waste streams.
Compatibility Matrix
-
Compatible With: Other solid organic acids, non-halogenated organic solids, chemically contaminated debris (wipes/gloves).
-
INCOMPATIBLE (Do Not Mix):
-
Strong Bases (Hydroxides, Amines): Risk of exothermic neutralization.
-
Oxidizers (Permanganates, Nitrates): Risk of fire or violent reaction.
-
Cyanides/Sulfides: Acid contact releases toxic gas (HCN/H₂S).[2]
-
Part 4: Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Most common scenario for expired reagents or synthesis byproducts.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[2]
-
Collection: Transfer the solid 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid into the container. Include any contaminated weighing boats, spatulas, or gloves.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid" (No abbreviations).
-
Hazard Checkbox: Mark "Irritant" and "Corrosive" (if applicable by local pH testing).
-
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Generated during synthesis or purification.[1][2]
-
Characterization: Determine the solvent system.
-
If Halogenated (DCM, Chloroform): Segregate into "Halogenated Organic Waste."[8]
-
If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."
-
-
pH Check: If the solution is highly acidic (pH < 2), do not mix with general organic waste without consulting your EHS officer. It may require a dedicated "Acidic Organic Waste" stream to prevent polymerization or reaction with other solutes.[2]
-
Transfer: Pour into the appropriate carboy using a funnel. Leave 10% headspace for expansion.[2]
Part 5: Visual Disposal Logic (Graphviz)[1]
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision tree for the segregation and packaging of 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid waste.
Part 6: Emergency Contingencies
Spill Cleanup Procedure (Dry Solid)
-
Isolate: Mark the area.
-
Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[8]
-
Contain: Gently cover the spill with a damp paper towel to prevent dust generation.
-
Collect: Scoop material into a waste container.
-
Clean: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any acidic residue, then rinse with water.
Exposure Response
Part 7: Regulatory Framework & Compliance[1][2]
Compliance is not optional.[2][4][5][8] This protocol aligns with the following standards:
-
RCRA (Resource Conservation and Recovery Act): This compound, while not always P-listed or U-listed, meets the characteristic of Ignitability (if in flammable solvent) or Corrosivity (if pH < 2).[2] It must be treated as hazardous waste [1].[2][9]
-
EPA (Environmental Protection Agency): "Cradle-to-grave" responsibility.[1][2] You remain liable for this waste until it is destroyed [2].[2]
-
DOT (Department of Transportation): If shipping waste, it likely falls under UN 3261, Corrosive solid, acidic, organic, n.o.s. [3].
References
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link][1]
-
US Environmental Protection Agency. Hazardous Waste Generators.[2] Available at: [Link][1]
-
Pipeline and Hazardous Materials Safety Administration. 49 CFR 172.101 - Hazardous Materials Table.[2] Available at: [Link][1][3]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | C12H12N2O2 | CID 6424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. chemscene.com [chemscene.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. hscprep.com.au [hscprep.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid
[1][2]
Executive Summary: At-a-Glance
Compound: 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS: 956444-40-9 Physical State: Solid (Powder/Crystal) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Signal Word: WARNING [1][2][3]
This guide provides a self-validating safety protocol for researchers handling this pyrazole scaffold. While specific toxicological data for this exact catalog number is often limited, its chemical structure—a lipophilic phenyl-pyrazole core with an acidic carboxyl tail—dictates a strict "Universal Precautions" approach.[2] We treat it as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE).[1][2][4]
Risk Assessment & Chemical Causality
To select the correct PPE, we must understand the mechanism of potential injury. This is not just about compliance; it is about biological interaction.[2]
The Chemical Hazard Profile
| Functional Group | Physiological Risk | Causality |
| Carboxylic Acid (-COOH) | Corrosivity/Irritation | Proton donation lowers pH on moist surfaces (mucous membranes, sweaty skin), causing immediate irritation or chemical burns upon prolonged contact.[1][2] |
| Pyrazole Ring | Bioactivity/Sensitization | Nitrogen-containing heterocycles are common pharmacophores.[1][2] Unknown biological activity requires treating the compound as a potential sensitizer or bioactive agent until proven otherwise.[2] |
| Phenyl Group | Lipophilicity | Increases the compound's ability to penetrate the lipid bilayer of the skin, potentially carrying the acidic moiety into deeper tissue layers. |
The PPE Matrix: Validated Selection
Standard laboratory PPE (coat, glasses) is insufficient for handling bulk powders of this nature.[1]
Hand Protection: The Nitrile Standard
Recommendation: Nitrile Rubber (NBR). Minimum Thickness: 0.11 mm (4 mil). Logic: Natural Rubber Latex is permeable to many organic acids and offers poor protection against organic solvents often used to dissolve this compound (e.g., DMSO, DMF). Nitrile provides superior chemical resistance to weak organic acids and excellent puncture resistance.[5]
-
Double Gloving: Required when handling >100 mg or when dissolving in penetrating solvents (DMSO).
Respiratory Protection: Particle vs. Vapor
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s). Secondary Control (Outside Hood): N95 or P100 Particulate Respirator.[2] Logic: As a solid carboxylic acid, the primary risk is inhalation of dust, which hydrolyzes in the lungs to form acidic sites.
Eye Protection: Impact vs. Dust
Recommendation: Chemical Splash Goggles (Indirect Vent). Logic: Standard safety glasses have gaps.[2] Fine organic powders flow like fluids; air currents can carry irritant dust around glasses and into the eye, where tear fluid activates the acid.
Visualizing the Safety Logic
The following decision tree illustrates the logic flow for selecting PPE based on the operational state of the chemical.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.[1][2]
Operational Protocol: Step-by-Step
This workflow is designed to minimize static charge and aerosolization, the two primary vectors for exposure.[1][2]
Phase 1: Preparation
-
Airflow Check: Verify fume hood flow rate is within operational range.
-
Static Control: Place an ionizing bar or anti-static gun near the balance.[2] Organic powders are prone to static cling, which causes "jumping" and dispersion.
-
Barrier Setup: Line the work surface with an absorbent, plastic-backed mat to contain micro-spills.[2]
Phase 2: Weighing & Solubilization[1]
-
Don PPE: Put on Tier 2 PPE (Goggles + Nitrile).[2]
-
Transfer: Use a spatula with a long neck to keep hands outside the immediate vertical zone of the weighing boat.[2]
-
Solvent Addition: Add solvent slowly down the side of the vial.[2]
Phase 3: Decontamination[1]
-
Wipe Down: Use a tissue dampened with dilute Sodium Bicarbonate (5% aq) to wipe the balance area.[2] This neutralizes any invisible acid residues.[2]
-
Doffing: Remove gloves by turning them inside out to trap residues.[2] Wash hands immediately with soap and water (do not use ethanol, as it opens pores).
Emergency Response & Spill Management
In the event of containment failure, follow this self-validating response loop.
Figure 2: Spill Response Workflow emphasizing dust suppression and neutralization.
Disposal Logistics
Disposal must prevent downstream reactions in waste streams.[2]
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic neutralization or oxidation reactions.[2]
-
Labeling: Clearly label the waste tag with "Organic Acid, Solid" and the full chemical name.
-
Container: High-density polyethylene (HDPE) containers are suitable.[1][2]
References
-
American Elements. (n.d.).[2] 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS 956444-40-9.[1][2][6] Retrieved October 26, 2023, from [Link][1]
-
National Center for Biotechnology Information (PubChem). (2023).[2] Pyrazole-4-carboxylic acid (Analogous Structure Safety Data). PubChem Compound Summary for CID 3015937. Retrieved October 26, 2023, from [Link][1]
-
SOS Cleanroom. (2024).[2] Nitrile Gloves and Their Chemical Resistance. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment. United States Department of Labor.[2] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. ethyl 3-methyl-1H-pyrazole-4-carboxylate | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aibonsafety.com [aibonsafety.com]
- 6. americanelements.com [americanelements.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
